molecular formula C4H5BrO2 B3415439 4-Bromocrotonic acid CAS No. 20629-35-0

4-Bromocrotonic acid

Cat. No.: B3415439
CAS No.: 20629-35-0
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

4-Bromocrotonic acid is a useful research compound. Its molecular formula is C4H5BrO2 and its molecular weight is 164.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 163.94729 g/mol and the complexity rating of the compound is 87.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Section 1: Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 4-Bromocrotonic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. It is structured to serve as a practical and authoritative resource for laboratory professionals.

This compound, systematically named (2E)-4-bromobut-2-enoic acid, is a bifunctional molecule of significant interest in both biochemical research and synthetic chemistry.[1] Its structure incorporates a carboxylic acid and a terminal vinyl bromide, making it a versatile reagent. The trans-(E) configuration of the double bond is the most common isomer.

The molecular weight of this compound is a fundamental parameter for all quantitative experimental work. It is precisely calculated based on its chemical formula, C₄H₅BrO₂.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 164.99 g/mol [1][2][3]
Molecular Formula C₄H₅BrO₂ [1][2][3]
IUPAC Name (2E)-4-bromobut-2-enoic acid [1]
CAS Number 13991-36-1 [1][2]
Physical Form White to light yellow crystalline powder [1][3]
Melting Point 73-77 °C [1][3]
Solubility Soluble in methanol [3]

| Synonyms | trans-4-Bromo-2-butenoic acid |[1] |

The reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid can undergo standard reactions such as esterification or conversion to an acyl halide, while the allylic bromide is susceptible to nucleophilic substitution, making it an excellent alkylating agent. This dual reactivity is the cornerstone of its utility as a synthetic building block.

Section 2: Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the allylic bromination of crotonic acid. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.

Principle of Synthesis: Free-Radical Allylic Bromination The chosen methodology utilizes N-Bromosuccinimide (NBS) as the bromine source.[4] NBS is preferred over elemental bromine (Br₂) for allylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to form radicals that propagate the chain reaction.[4] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness, though safer alternatives are often considered in modern labs.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_workup Post-Reaction Workup CrotonicAcid Crotonic Acid Reaction Reaction Vessel (Stir at 90°C, 4h) CrotonicAcid->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Solvent CCl4 (Solvent) Solvent->Reaction Filtration Filter to Remove Succinimide Reaction->Filtration Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Purification Purification (Recrystallization) Concentration->Purification Product Final Product: (E)-4-Bromocrotonic Acid Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis of (E)-4-Bromocrotonic Acid [4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (E)-but-2-enoic acid (crotonic acid) (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS) (1.02 equivalents, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02 equivalents, 2.32 mmol).

  • Solvent Addition: Add carbon tetrachloride (120 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Section 3: Analytical Characterization for Quality Control

For a reactive intermediate like this compound, rigorous analytical characterization is not merely a formality but a critical component of ensuring experimental reproducibility and safety. A multi-technique approach is required to confirm structural identity and assess purity.

Rationale for a Multi-Technique Approach No single analytical method provides a complete picture. Nuclear Magnetic Resonance (NMR) confirms the covalent structure and stereochemistry, Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups, Mass Spectrometry (MS) verifies the molecular weight, and chromatography determines purity. This orthogonal approach ensures a self-validating system of quality control.

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity Assessment Sample Purified This compound NMR NMR (1H, 13C) - Confirms Connectivity - Verifies Stereochemistry Sample->NMR FTIR FTIR - Identifies Functional Groups (C=O, C=C, C-Br) Sample->FTIR MS Mass Spectrometry - Confirms Molecular Weight (164.99 g/mol) Sample->MS GC Gas Chromatography (GC) - Purity >98% Sample->GC Report Certificate of Analysis (Identity, Purity, Confirmation) NMR->Report FTIR->Report MS->Report GC->Report HPLC HPLC (after derivatization) - Alternative Purity Assay HPLC->Report

Caption: A comprehensive analytical workflow for quality control of this compound.

Table 2: Key Analytical Data for Characterization

Technique Purpose Expected Result / Key Signature
¹H NMR Structural Confirmation Signals corresponding to the vinyl protons, the methylene (CH₂) protons adjacent to bromine, and the carboxylic acid proton. Coupling constants will confirm the (E)-stereochemistry.
¹³C NMR Carbon Skeleton Confirmation Peaks for the carbonyl carbon, two sp² carbons of the double bond, and the sp³ carbon attached to bromine.
FTIR Functional Group ID Strong absorption for the C=O stretch (carboxylic acid), C=C stretch, and a peak in the fingerprint region for the C-Br bond.
GC Purity Assessment A major peak corresponding to the product, typically with purity >98.0%.[3]

| MS (EI) | Molecular Weight | A molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

Note on Chromatographic Analysis: Direct analysis of carboxylic acids by GC can sometimes be challenging. Derivatization to a more volatile ester (e.g., methyl ester) may be employed for more robust results. For HPLC, which is less suitable for this volatile compound, derivatization to a UV-active ester may be necessary if a chromophore is lacking.[5]

Section 4: Applications in Research and Development

This compound's value lies in its application as both a specific biochemical inhibitor and a versatile synthetic intermediate.

A Probe for Cellular Metabolism

This compound is recognized as an inhibitor of carnitine acyltransferase.[2] This enzyme is critical for the transport of long-chain fatty acids into the mitochondrial matrix, a prerequisite for their breakdown via β-oxidation.

Mechanism of Action: By inhibiting carnitine acyltransferase, this compound effectively blocks a major cellular energy pathway. This leads to an accumulation of fatty acids in the cytosol.[2] This cytosolic buildup has significant downstream consequences, including the inhibition of insulin-stimulated glucose uptake and protein synthesis.[2] It has also been reported to inhibit glut1, an AMP-activated protein kinase, further disrupting cellular metabolism.[2] This makes it a valuable tool for researchers studying metabolic pathways, particularly in the context of diseases like diabetes and ischemia.[4]

Mechanism_of_Action cluster_cell Cellular Environment BCA This compound CAT Carnitine Acyltransferase (Mitochondrial Membrane) BCA->CAT Inhibits GlucoseUptake Insulin-Stimulated Glucose Uptake BCA->GlucoseUptake Indirectly Inhibits Mito Mitochondrion CAT->Mito FattyAcid Long-Chain Fatty Acids (Cytosol) FattyAcid->CAT Normal Transport BetaOx β-Oxidation (Energy Production) Mito->BetaOx

Caption: Mechanism of action of this compound as a metabolic inhibitor.

A Building Block in Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. It can be used to introduce a four-carbon chain with reactive handles at both ends. For example, it has been used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives, a class of molecules investigated for their antiproliferative activities against cancer cells.[4] Its application in this context demonstrates its role in generating novel molecular scaffolds for drug development.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that scientific progress cannot come at the expense of safety. This compound is a hazardous chemical and requires strict adherence to safety protocols.

Hazard Assessment: The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It may also be corrosive to metals.

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement
corrosive H314 Causes severe skin burns and eye damage.[3]

| corrosive | H290 | May be corrosive to metals.[3] |

Protocol for Safe Handling

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[8]

  • Dispensing: When weighing and transferring the solid, use appropriate tools (spatulas) to avoid generating dust. Avoid all contact with skin and eyes.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.

Protocol for Storage and Stability

  • Temperature: Store in a refrigerator at 0-10°C.[3]

  • Atmosphere: The compound is sensitive to air and heat.[3] It must be stored under an inert gas atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

  • Incompatibilities: Store away from oxidizing agents.

Section 6: Conclusion

This compound, with a molecular weight of 164.99 g/mol , is far more than a simple chemical. It is a potent metabolic inhibitor that provides researchers with a tool to probe the complexities of fatty acid metabolism. Simultaneously, its defined structure and dual reactivity make it a valuable building block for medicinal chemists striving to create next-generation therapeutics. A thorough understanding of its synthesis, analytical validation, and stringent safety requirements is paramount for its effective and responsible use in the research and development landscape.

References

  • NIST. 4-Bromobutyric acid. [Link]

  • PubChem. 4-bromo(114C)butanoic acid. [Link]

  • Google Patents.
  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Strategic Synthesis of (E)-4-Bromobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Covalent Inhibitor Development

Executive Summary

(E)-4-Bromobut-2-enoic acid (4-Bromocrotonic acid) is a critical electrophilic "warhead" in medicinal chemistry. It is extensively utilized to synthesize peptidomimetics and covalent inhibitors that target nucleophilic cysteine residues within protein binding pockets (e.g., cysteine proteases).

The synthesis of this molecule is thermodynamically controlled but kinetically sensitive. The primary challenge lies in achieving high regio- and stereoselectivity—specifically, installing the bromine at the allylic


-position while preserving the trans (E) alkene geometry, and avoiding the thermodynamically stable 

-dibromo byproduct.

This guide details a robust, self-validating protocol for the Wohl-Ziegler bromination of crotonic acid, optimized for purity and reproducibility in a drug discovery setting.

Mechanistic Analysis & Strategic Choice

The Wohl-Ziegler Pathway

The most reliable route to (E)-4-bromobut-2-enoic acid is the radical bromination of crotonic acid using N-bromosuccinimide (NBS). Unlike ionic bromination, which attacks the double bond (yielding vicinal dibromides), the radical pathway targets the allylic C-H bond.

Why this route?

  • Thermodynamic Control: The intermediate allylic radical resonates between C2 and C4. However, bromination at C4 is favored because the resulting product retains the substituted double bond (Zaitsev-like stability) and the (E)-configuration minimizes steric strain.

  • Reagent Control: NBS provides a low, steady-state concentration of molecular bromine (

    
    ), which suppresses the competing ionic addition across the alkene.
    
Reaction Mechanism Diagram

The following diagram illustrates the radical chain propagation and the critical regioselectivity decision point.

WohlZiegler Initiator Initiator (AIBN/Benzoyl Peroxide) NBS NBS (N-Bromosuccinimide) Initiator->NBS Homolytic Cleavage (Initiation) BrRad Br• Radical NBS->BrRad Generates Succinimide Succinimide (Insoluble Byproduct) NBS->Succinimide Byproduct Crotonic Crotonic Acid (Substrate) BrRad->Crotonic H-Abstraction (C4 Position) AllylRad Allylic Radical (Resonance Stabilized) Crotonic->AllylRad Forms Intermediate Product (E)-4-Bromobut-2-enoic Acid (Target) AllylRad->Product Br Transfer (Propagation) Product->BrRad Chain Continuation

Figure 1: Radical chain mechanism showing the H-abstraction at the allylic position and subsequent bromination.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Crotonic Acid 1.0SubstrateMust be dry; water kills radicals.
NBS 1.05Bromine SourceRecrystallize from water if yellow (indicates free

).
AIBN 0.05Radical InitiatorAzobisisobutyronitrile; preferred over peroxides for safety.
Benzotrifluoride SolventMediumModern, greener alternative to

. High boiling point (

).
Benzene/CCl4 SolventAlternativeClassic solvents; effective but highly toxic/restricted.
Step-by-Step Methodology

Note: This reaction produces lachrymatory agents. All operations must occur in a functioning fume hood.

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Crotonic Acid (10.0 g, 116 mmol) and NBS (21.7 g, 122 mmol).

  • Add Benzotrifluoride (

    
    )  (100 mL). Note: If using Benzene or 
    
    
    
    , use 150 mL.
  • Add AIBN (0.5 g) in one portion.

Step 2: Initiation & Reflux

  • Heat the mixture to reflux.

  • Observation Point: The reaction is exothermic once initiated. You may observe a color change from orange (active bromine) to pale yellow/colorless as the reaction proceeds.

  • Maintain reflux for 3–4 hours .

  • Endpoint: The reaction is complete when the dense NBS solid at the bottom is replaced by the less dense Succinimide, which often floats to the surface.[1]

Step 3: Workup (Filtration Strategy)

  • Cool the reaction mixture to

    
     in an ice bath. Succinimide is highly insoluble in cold organic solvents.
    
  • Filter the mixture through a sintered glass funnel to remove the Succinimide.

  • Wash the filter cake with cold solvent (

    
    ).
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or solid.

Step 4: Purification (Recrystallization) Crucial for removing the


-dibromo impurity.
  • Dissolve the crude residue in a minimum amount of boiling Ligroin or Hexane .

  • If oiling out occurs, add a trace amount of Ethyl Acetate dropwise until clear.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the white crystalline needles.

  • Yield: Typical isolated yields range from 55–65%.

Process Workflow & Quality Control

Purification Logic Flow

The following workflow ensures the separation of the target electrophile from the unreacted starting material and the succinimide byproduct.

Purification CrudeMix Reaction Mixture (Product + Succinimide + Solvent) Cooling Cool to 0°C CrudeMix->Cooling Filter Filtration Cooling->Filter Solid Solid Phase: Succinimide (Discard) Filter->Solid Filtrate Liquid Phase: Crude Product in Solvent Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Recryst Recrystallization (Hexane/Ligroin) Evap->Recryst Final Pure (E)-4-Bromobut-2-enoic Acid (White Needles) Recryst->Final

Figure 2: Purification workflow emphasizing the removal of succinimide via filtration followed by solvent-selective recrystallization.

Analytical Validation (NMR)

The stereochemistry is confirmed by the coupling constant (


) of the vinyl protons.
SignalShift (

ppm)
MultiplicityCoupling (

)
Interpretation
-COOH ~11.0-12.0Singlet (br)-Acidic proton
H-3 (Vinyl)7.08dt (doublet of triplets)

Diagnostic for (E)-isomer
H-2 (Vinyl)5.98dt (doublet of triplets)

Coupled to H-3 and H-4
H-4 (

)
4.02Doublet (d)

Allylic protons

Note: If


, the product contains the (Z)-isomer (cis), which is often inactive for the intended biological target.

Safety & Handling (Lachrymator)

(E)-4-Bromobut-2-enoic acid is a potent lachrymator (tear gas agent) and a corrosive skin irritant.[2][3]

  • Engineering Controls: Never handle the solid or the reaction mixture outside of a high-performance fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution or ethanol before being removed from the hood to neutralize traces of active alkylating agents.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and can degrade (polymerize or dehydrohalogenate) upon prolonged exposure to light or moisture.

References

  • Wohl-Ziegler Reaction Mechanism & Overview. Organic Chemistry Portal. Available at: [Link][4][5]

  • Compound Summary: 4-Bromobut-2-enoic acid (CID 84140). PubChem, National Library of Medicine. Available at: [Link]

  • NMR Coupling Constants for Alkenes. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Recrystallization Protocols. Chemistry LibreTexts. Available at: [Link][4][5]

Sources

Synthesis of 4-Bromocrotonic acid from crotonic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Crotonic Acid via Wohl-Ziegler Bromination

Executive Summary

Target Molecule: 4-Bromocrotonic acid (4-BCA) CAS: 13991-36-1 Primary Application: Peptidomimetics, Michael acceptors in oncology (covalent inhibitors), and antifungal synthesis.

This guide details the synthesis of this compound from crotonic acid using a radical-mediated allylic substitution (Wohl-Ziegler reaction). While classical literature relies heavily on carbon tetrachloride (


) and benzene, this protocol integrates modern process safety standards by recommending Trifluorotoluene (

)
or Chlorobenzene as greener, scalable solvent alternatives that maintain the high dielectric environment necessary for radical propagation without the severe toxicity profiles of legacy solvents.

Critical Advisory: this compound is a potent lachrymator and vesicant. All operations must occur within a certified fume hood with appropriate neutralization protocols in place.

Strategic Analysis: Mechanism & Regioselectivity[1]

The Regioselectivity Paradox

The synthesis relies on the Wohl-Ziegler reaction , utilizing


-bromosuccinimide (NBS).[1] The core challenge is preventing electrophilic addition of bromine across the 

double bond (which yields the vicinal dibromide) while favoring radical abstraction at the

(gamma) methyl group.
  • Thermodynamic Control: The reaction is driven by the formation of a resonance-stabilized allylic radical.

  • Kinetic Control: A low instantaneous concentration of molecular bromine (

    
    ) is maintained by NBS, which prevents the faster ionic addition reaction.[1]
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical chain propagation, highlighting the role of the allylic radical intermediate.

WohlZiegler NBS N-Bromosuccinimide (NBS) Br2 Br2 (Low Conc.) NBS->Br2 + HBr (Trace) Br_Rad Br• (Chain Carrier) Crotonic Crotonic Acid (Substrate) Allyl_Rad Allylic Radical (Resonance Stabilized) Crotonic->Allyl_Rad + Br• (H-Abstraction) Product This compound (Product) Allyl_Rad->Product + Br2 HBr HBr Allyl_Rad->HBr Byproduct Br2->Br_Rad Initiation (AIBN/Heat) Product->Br_Rad Releases HBr->NBS Regenerates Br2

Figure 1: Radical chain propagation cycle. Note that NBS acts as a reservoir for


, ensuring the concentration remains low enough to favor substitution over addition.

Experimental Protocol

Method A: Direct Bromination (Optimized)

This route converts crotonic acid directly. Note that the free carboxylic acid can sometimes poison radical initiators or lead to lower solubility; however, this is the most atom-economical route.

Reagents:

  • Crotonic Acid (trans-2-butenoic acid): 1.0 equiv

  • 
    -Bromosuccinimide (NBS): 1.05 equiv (Recrystallized from water if yellow/degraded)
    
  • AIBN (Azobisisobutyronitrile): 0.05 equiv (Initiator)

  • Solvent: Trifluorotoluene (

    
    ) or Benzene (Classical). Recommendation: 
    
    
    
    (0.5 M concentration).

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Ensure the system is flame-dried or oven-dried (moisture inhibits radical chains).

  • Dissolution: Charge the flask with Crotonic Acid (e.g., 8.6 g, 100 mmol) and solvent (

    
    , 200 mL). Stir until dissolved.
    
  • Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (820 mg, 5 mmol).

    • Note: NBS is denser than the solvent and will sink.

  • Initiation: Heat the mixture to reflux (

    
     for 
    
    
    
    ).
    • Visual Cue: The reaction is exothermic once initiated. You may see a sudden vigorous boil or a color change (from orange tint to pale yellow/colorless).

  • Propagation: Maintain reflux for 2–4 hours.

    • Endpoint: The reaction is complete when the dense NBS solid at the bottom is converted to Succinimide , which floats to the top (lower density than solvent).[2]

  • Workup:

    • Cool the mixture to

      
       in an ice bath. Succinimide will precipitate fully.
      
    • Filter off the succinimide solid. Wash the filter cake with cold solvent.[3][4]

    • Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Purification:

    • Recrystallize from Ligroin or Hexane/Ethyl Acetate (9:1) .

    • Target Melting Point:

      
      .
      
Method B: The "Pro" Route (Via Methyl Ester)

For high-purity applications (e.g., GMP synthesis), it is often superior to brominate the ester to avoid side reactions involving the acidic proton.

  • Esterification: Crotonic Acid + MeOH (

    
     cat.) 
    
    
    
    Methyl Crotonate.
  • Bromination: Methyl Crotonate + NBS (

    
     or 
    
    
    
    )
    
    
    Methyl 4-bromocrotonate.
    • Advantage:[5][6][7][8][9][10] The ester is more soluble and easier to purify by distillation (

      
       @ 15 mmHg).
      
  • Hydrolysis: Acidic hydrolysis (HBr/Acetic Acid) to yield this compound.

    • Caution: Avoid basic hydrolysis, which will eliminate the bromine to form the diene or alcohol.

Data Presentation & Troubleshooting

Solvent Selection Matrix

Modern green chemistry mandates replacing


.
SolventBoiling PointDielectric ConstantToxicityYield Potential


2.24High (Banned) High (Reference Std)
Benzene

2.27High (Carcinogen)High


9.18Low (Green)High (Recommended)
Acetonitrile

37.5ModerateLow (Favors ionic side-reactions)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Reaction Old NBS (Yellow color indicates

buildup)
Recrystallize NBS from hot water. Dry thoroughly before use.
Product is an Oil Impurities (Succinimide or unreacted acid)Recrystallize from Ligroin. Seed with a pure crystal if available.
Violent Exotherm Runaway initiationAdd AIBN in two portions: 50% at start, 50% after 1 hour.
Dark/Tar Formation Overheating or PolymerizationAdd a radical inhibitor (e.g., BHT) to the workup solvent; ensure inert atmosphere (

).

Safety & Handling (Lachrymator Protocol)

Hazard Class: Corrosive (Cat 1B), Lachrymator.

  • Containment: All weighing and transfers must occur in a fume hood. Do not transport open containers across the lab.

  • Neutralization: Keep a beaker of 10% Sodium Thiosulfate solution nearby. If a spill occurs, cover with thiosulfate to quench active bromine species.

  • PPE: Double nitrile gloves are recommended. If the solid touches skin, it will cause delayed burns. Wash immediately with soap and water, then rinse with a dilute bicarbonate solution.

  • Glassware: Rinse all glassware with acetone inside the hood before removing it for washing.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[11] "Wohl-Ziegler Reaction."[12][11]

    • [Link][11]

  • Green Solvents for Radical Bromin

    • Journal of Chemical Education.
    • [Link][13]

  • Safety Data & Handling (this compound)
  • Recrystalliz

    • University of Wisconsin-Madison.
    • [Link]

Sources

4-Bromocrotonic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Bromocrotonic Acid

Abstract

This compound (4-BCA) is a pivotal research tool for interrogating cellular energy metabolism. While broadly classified as an inhibitor of fatty acid oxidation, its precise mechanism is nuanced and potent. This guide provides an in-depth exploration of the molecular action of 4-BCA, moving beyond a surface-level description to detail its bioactivation, specific enzymatic targets, and the downstream metabolic consequences. We will elucidate why 4-BCA is not merely an inhibitor but a mechanism-based inactivator, offering researchers a powerful method to selectively modulate mitochondrial pathways. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of 4-BCA for designing and interpreting metabolic studies.

Introduction: Beyond a Simple Fatty Acid Blocker

In the complex landscape of cellular metabolism, fatty acids and ketone bodies represent major fuel sources, particularly in tissues with high energy demands like the heart and skeletal muscle. The ability to selectively inhibit their utilization is crucial for studying metabolic flexibility, substrate switching, and the pathophysiology of diseases like cardiac ischemia and diabetes. This compound has emerged as a key chemical probe for this purpose.[1][2]

Unlike some metabolic inhibitors that act via simple competitive binding, 4-BCA's efficacy lies in its intracellular transformation into a highly reactive molecule that covalently modifies and inactivates its targets. This guide will demonstrate that the primary and most rigorously documented mechanism of action for 4-BCA is the irreversible inhibition of two key mitochondrial thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[3] This action effectively shuts down both the final step of fatty acid β-oxidation and the utilization of ketone bodies, making it a specific and potent tool for metabolic investigation.[3][4]

The Core Mechanism: Bioactivation and Irreversible Thiolase Inhibition

The inhibitory power of 4-BCA is not inherent to the molecule itself but is unleashed through enzymatic processing within the mitochondrial matrix. This process transforms 4-BCA from a stable compound into a targeted "warhead."

Mitochondrial Bioactivation: The 'Trojan Horse' Strategy

This compound enters the cell and is transported into the mitochondria, where it is recognized by the enzymes of the β-oxidation pathway. It is treated as a short-chain fatty acid and undergoes activation and subsequent enzymatic steps, leading to the formation of its ultimate inhibitory form, 3-keto-4-bromobutyryl-CoA .[3]

The proposed bioactivation pathway is as follows:

  • Activation: 4-BCA is converted to 4-bromocrotonyl-CoA by an acyl-CoA synthetase.

  • Hydration: Enoyl-CoA hydratase acts on 4-bromocrotonyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the formation of the highly reactive intermediate, 3-keto-4-bromobutyryl-CoA.

It is this keto-bromo intermediate that serves as the potent, mechanism-based inactivator of the thiolase enzymes.[3]

Bioactivation_of_4-BCA cluster_Mitochondria Mitochondrial Matrix cluster_Inhibition Target Inhibition BCA This compound BCA_CoA 4-Bromocrotonyl-CoA BCA->BCA_CoA Acyl-CoA Synthetase Keto_BCA_CoA 3-Keto-4-bromobutyryl-CoA (Active Inhibitor) BCA_CoA->Keto_BCA_CoA β-Oxidation Enzymes Thiolase1 3-Ketoacyl-CoA Thiolase Keto_BCA_CoA->Thiolase1 Irreversible Inhibition Thiolase2 Acetoacetyl-CoA Thiolase Keto_BCA_CoA->Thiolase2 Irreversible Inhibition

Caption: Bioactivation of 4-BCA within the mitochondria to its active inhibitory form.

The Molecular Targets: Thiolase Enzymes

Thiolases catalyze the final step of the β-oxidation spiral and are essential for ketone body metabolism.[5][6] There are two main types relevant to 4-BCA's action:

  • 3-ketoacyl-CoA thiolase (Thiolase I): This enzyme is crucial for the degradation of fatty acids. It catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[7]

  • Acetoacetyl-CoA thiolase (Thiolase II): This enzyme has a dual role. In tissues outside the liver, it is critical for ketone body utilization, catalyzing the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA.[5][8]

The active metabolite, 3-keto-4-bromobutyryl-CoA, serves as a potent inhibitor for both of these enzymes. Evidence suggests that this inhibition is irreversible, likely through covalent modification of a critical cysteine residue in the enzyme's active site, a common mechanism for alpha-halo ketones.

Cellular and Metabolic Consequences of Thiolase Inhibition

By inactivating the thiolases, 4-BCA triggers a cascade of metabolic changes, effectively reprogramming cellular fuel preference.

Complete Inhibition of Fatty Acid β-Oxidation

The inactivation of 3-ketoacyl-CoA thiolase creates a terminal blockade in the β-oxidation pathway. This prevents the breakdown of fatty acids for energy production. A key consequence observed in experimental models is the accumulation of long-chain acyl-CoA and acyl-carnitine esters within the myocardium.[2] This blockade is evident in functional assays; mitochondria treated with 4-BCA show a profound inability to respire using fatty acid-derived substrates like palmitoylcarnitine, while respiration supported by non-fatty acid sources remains unaffected.[3]

FAO_Inhibition FattyAcid Fatty Acyl-CoA Step1 Acyl-CoA Dehydrogenase FattyAcid->Step1 Step2 Enoyl-CoA Hydratase Step1->Step2 Step3 3-Hydroxyacyl-CoA Dehydrogenase Step2->Step3 Step4 3-Ketoacyl-CoA Thiolase Step3->Step4 Products Acetyl-CoA + Shorter Acyl-CoA Step4->Products Inhibitor 4-BCA (via Bioactivation) Inhibitor->Step4 BLOCKS

Caption: Site of 4-BCA action, blocking the final step of fatty acid β-oxidation.

Blockade of Ketone Body Utilization

Simultaneously, the inactivation of acetoacetyl-CoA thiolase prevents the breakdown of ketone bodies. Ketone bodies, such as acetoacetate and β-hydroxybutyrate, are converted to acetoacetyl-CoA in peripheral tissues, which must then be cleaved by thiolase to produce acetyl-CoA for entry into the Krebs cycle.[9] Experiments in isolated rat heart mitochondria have conclusively shown that 4-BCA effectively inhibits respiration supported by acetoacetate.[3] This dual inhibition makes 4-BCA a more comprehensive blocker of lipid-based energy metabolism than inhibitors that only target fatty acid transport or activation.

Specificity of Action

A crucial aspect of 4-BCA as a research tool is its specificity. Studies have demonstrated that while it potently inhibits respiration from fatty acids and ketone bodies, pyruvate-supported respiration is completely unaffected.[3] This demonstrates that 4-BCA does not act as a general poison of mitochondrial function (e.g., by disrupting the electron transport chain or ATP synthase). Its action is precisely targeted to the thiolase-dependent pathways.

While some commercial sources mention inhibition of carnitine acyltransferase or GLUT1, the primary, peer-reviewed mechanistic studies point overwhelmingly to the thiolases as the definitive targets.[3][10] The observed accumulation of acyl-carnitines is a logical downstream consequence of the β-oxidation block, rather than direct inhibition of the carnitine shuttle itself.

Experimental Applications and Protocols

The targeted mechanism of 4-BCA makes it an invaluable tool for studying metabolic switching and the role of lipid metabolism in physiology and disease.

Application in Myocardial Metabolism Research

4-BCA has been used to selectively manipulate the levels of long-chain acyl-CoA and carnitine in both aerobic and ischemic heart tissue.[1][2] By blocking fatty acid oxidation, researchers can study how the accumulation of these lipid intermediates affects cardiac function, ion channel activity, and the response to ischemic stress.

Metabolic Effect of 4-BCA in Myocardium Observation in Aerobic Tissue Observation in Ischemic Tissue Reference
¹⁴CO₂ Production (from Palmitate) Significant Decrease20% further decline vs. placebo[2]
Acyl-CoA Levels +78% (P < 0.001)+29% (P < 0.025)[2]
Acyl Carnitine Levels +212% (P < 0.001)-9% (NS)[2]
Left Ventricular End-Diastolic Pressure -+87% (P < 0.05)[2]

This table summarizes data showing how 4-BCA induces the accumulation of fatty acid intermediates, which is associated with depressed cardiac function under ischemic conditions.

Experimental Protocol: Assessing Metabolic Inhibition in Isolated Mitochondria

This protocol provides a framework for demonstrating the specific inhibitory action of 4-BCA on mitochondrial respiration, based on established methodologies.[3]

Objective: To measure the effect of 4-BCA on oxygen consumption in isolated heart mitochondria using different metabolic substrates.

Materials:

  • Rat hearts

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)

  • Respiration buffer (e.g., containing KCl, Tris-HCl, MgCl₂, K₂HPO₄)

  • Substrates: Palmitoyl-L-carnitine, Acetoacetate, Pyruvate, Malate

  • This compound solution

  • ADP solution

  • High-resolution respirometer (e.g., Oroboros Oxygraph)

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat hearts using standard differential centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

  • Respirometer Setup: Calibrate the respirometer and add respiration buffer. Equilibrate to the desired temperature (e.g., 30°C).

  • Pre-incubation: Add a known amount of mitochondria (e.g., 0.25 mg/mL) to the chamber. For the treatment group, add 4-BCA to the desired final concentration and incubate for 5 minutes to allow for bioactivation and inhibition. The control group receives a vehicle.

  • Substrate Addition (State 2 Respiration): Add the substrate of interest (e.g., 10 µM Palmitoylcarnitine + 2 mM Malate; or 5 mM Acetoacetate; or 5 mM Pyruvate + 2 mM Malate). Record the basal rate of oxygen consumption.

  • ADP Addition (State 3 Respiration): Add a bolus of ADP (e.g., 1 mM) to stimulate maximal oxidative phosphorylation. Record the new, higher rate of oxygen consumption.

  • Data Analysis: Compare the State 3 respiration rates between control and 4-BCA-treated mitochondria for each substrate. A significant decrease in respiration with palmitoylcarnitine and acetoacetate, but not with pyruvate, confirms the specific mechanism of action.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Isolate Heart Mitochondria N3 Add Mitochondria to Chamber N1->N3 N2 Calibrate Respirometer N2->N3 N4 Pre-incubate (Control vs. 4-BCA) N3->N4 N5 Add Substrate (e.g., Palmitoylcarnitine) N4->N5 N6 Measure State 2 Respiration N5->N6 N7 Add ADP N6->N7 N8 Measure State 3 Respiration N7->N8 N9 Compare Respiration Rates (Control vs. 4-BCA) N8->N9

Caption: Experimental workflow for assessing 4-BCA's effect on mitochondrial respiration.

Conclusion

This compound is a sophisticated research tool whose inhibitory effects are a direct result of its enzymatic conversion to a mechanism-based inactivator, 3-keto-4-bromobutyryl-CoA. Its precise and potent inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase provides a reliable method for shutting down mitochondrial fatty acid and ketone body metabolism. This specificity, validated by the lack of effect on pyruvate-driven respiration, distinguishes it from non-specific metabolic toxins. For researchers in metabolism, cardiology, and drug development, a thorough understanding of this bioactivation and inactivation mechanism is essential for leveraging 4-BCA to its full potential and accurately interpreting the resulting cellular phenotypes.

References

  • This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart . Source: PubMed. URL: [Link]

  • This compound Six Chongqing Chemdad Co. ,Ltd . Source: Chemdad. URL: [Link]

  • Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium . Source: PubMed. URL: [Link]

  • Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf - NIH . Source: NCBI. URL: [Link]

  • 17.3: Ketone Bodies - Biology LibreTexts . Source: Biology LibreTexts. URL: [Link]

  • Thiolase - Wikipedia . Source: Wikipedia. URL: [Link]

  • Thiolase (IPR002155) - InterPro entry - EMBL-EBI . Source: EMBL-EBI. URL: [Link]

  • Inhibitors of fatty acid oxidation - PubMed . Source: PubMed. URL: [Link]

Sources

4-Bromocrotonic Acid: A Bifunctional Linchpin in Organic Synthesis and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromocrotonic acid (4-BCA) and its ester derivatives represent a specialized class of bifunctional electrophiles in organic synthesis. Characterized by the presence of both a conjugated carboxyl group and a highly reactive allylic bromide, 4-BCA serves as a versatile "linchpin" reagent. It is critical for the construction of heteroaromatic scaffolds (particularly furans and pyrroles) and functions as a potent, irreversible alkylating warhead in chemical biology for cysteine modification. This guide details the mechanistic underpinnings, synthetic protocols, and safety considerations required to leverage 4-BCA effectively in drug discovery and complex molecule synthesis.

Part 1: Chemical Profile & Reactivity Analysis[1]

Structural Bifunctionality

The utility of 4-BCA stems from its dual electrophilic nature. It possesses two distinct reactive sites that can be manipulated sequentially or simultaneously:

  • 
    -Allylic Bromide:  A soft electrophile highly susceptible to SN2 attack by nucleophiles (thiols, amines, enolates). The leaving group capability of bromide, enhanced by allylic stabilization of the transition state, makes this site exceptionally reactive.
    
  • 
    -Unsaturated Carbonyl:  A Michael acceptor. While less reactive than the allylic bromide towards direct substitution, it facilitates conjugation and can participate in cyclization events after the initial alkylation at the 
    
    
    
    -position.
Reactivity Map

The following diagram illustrates the divergent reaction pathways accessible via 4-BCA.

ReactivityMap cluster_legend Legend BCA This compound (Br-CH2-CH=CH-COOH) Nu_S Thiolates (RS-) (Cysteine) BCA->Nu_S SN2 Attack Nu_C 1,3-Dicarbonyls (Enolates) BCA->Nu_C Alkylation + Dehydration Nu_N Primary Amines (R-NH2) BCA->Nu_N N-Alkylation Prod_S Thioethers (Irreversible Alkylation) Nu_S->Prod_S Displacement of Br Prod_Furan Furan Derivatives (Cyclization) Nu_C->Prod_Furan Ring Closure Prod_Pyrrole Pyrroles/Lactams Nu_N->Prod_Pyrrole Condensation key Red Arrow = Primary Kinetic Pathway (SN2)

Figure 1: Divergent synthetic pathways for this compound. The allylic bromide displacement is the kinetically dominant step.

Part 2: Synthesis of the Reagent

While commercially available, 4-BCA is often synthesized in-house to ensure freshness, as the allylic bromide can degrade. The standard protocol involves the radical bromination of crotonic acid.

Protocol: Radical Bromination of Crotonic Acid

Objective: Selective bromination at the


-position using N-Bromosuccinimide (NBS).

Reagents:

  • Crotonic acid (trans-2-butenoic acid)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

  • Solvent: Benzene or CCl

    
     (Note: Modern green chemistry utilizes trifluorotoluene or methyl formate as safer alternatives).
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve crotonic acid (1.0 equiv) in the chosen solvent (0.2 M concentration).

  • Addition: Add NBS (1.05 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Initiation: Heat the mixture to reflux. The reaction is exothermic once initiated; observe for the disappearance of the dense NBS solid at the bottom and the appearance of lighter succinimide floating at the top.

  • Monitoring: Monitor via TLC or NMR. The reaction typically completes within 1–4 hours.

  • Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.

  • Purification: Concentrate the filtrate. The crude product is often recrystallized from hexanes or ligroin to yield white to pale yellow crystals.

Critical Quality Attribute: Purity is best assessed by


H NMR. Look for the doublet at 

~4.0 ppm (CH

Br) and ensure no unreacted crotonic acid (methyl doublet at

~1.9 ppm) remains.

Part 3: Heterocycle Construction (Furan Synthesis)

4-Bromocrotonate esters are precursors for furan synthesis via a modified Feist-Benary type mechanism. This involves the alkylation of a 1,3-dicarbonyl compound followed by acid-catalyzed cyclization.

Mechanism & Workflow

The reaction proceeds through an initial SN2 displacement of the bromide by the enolate of a


-keto ester, followed by intramolecular attack of the enol oxygen onto the ester carbonyl (or hemiacetal formation and dehydration).

FuranSynthesis Start Ethyl Acetoacetate (1,3-Dicarbonyl) Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (NaOEt/EtOH) Base->Enolate Alkylated gamma-Alkylated Intermediate Enolate->Alkylated SN2 Attack on Reagent Reagent Ethyl 4-Bromocrotonate Reagent->Alkylated Cyclization Acid Catalyzed Cyclization (- H2O) Alkylated->Cyclization Intramolecular Condensation Product Furan Derivative (Ethyl 2-methyl-3-furoate) Cyclization->Product

Figure 2: Step-wise construction of furan rings using 4-bromocrotonate.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-furoate
  • Enolate Formation: To a solution of sodium ethoxide (1.1 equiv) in absolute ethanol at 0°C, add ethyl acetoacetate (1.0 equiv) dropwise. Stir for 30 minutes.

  • Alkylation: Add ethyl 4-bromocrotonate (1.0 equiv) dropwise, maintaining the temperature below 10°C.

  • Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.

  • Cyclization: The intermediate may cyclize spontaneously or require treatment with acid (e.g., p-TsOH in toluene) with azeotropic removal of water.

  • Isolation: Remove solvent, partition between water and ether, dry organics, and distill the product.

Part 4: Cysteine Alkylation & Chemical Biology[2]

In drug development, 4-BCA derivatives are used to probe cysteine reactivity or design covalent inhibitors. Unlike acrylamides (which react via reversible Michael addition), the 4-bromocrotonyl group typically undergoes irreversible SN2 alkylation .

The "Warhead" Mechanism

The 4-bromocrotonyl moiety is an aggressive electrophile. The presence of the double bond rigidifies the linker, while the bromide allows for rapid displacement by the thiolate of cysteine.

  • Selectivity: High for Cysteine (S) over Lysine (N) at physiological pH due to the softness of the allylic bromide electrophile.

  • Kinetics: Faster than standard iodoacetamides due to allylic activation.

Protocol: Cysteine Labeling in Peptides

Context: Labeling a cysteine-containing peptide with a this compound derivative (e.g., a fluorescent tag linked to the acid).

Buffer: 50 mM Ammonium Bicarbonate or Phosphate Buffer (pH 7.5–8.0). Reagents:

  • Peptide (100 µM)

  • This compound derivative (1.5–2.0 equiv)

  • TCEP (Tris(2-carboxyethyl)phosphine) to ensure thiols are reduced.

Procedure:

  • Reduction: Incubate peptide with TCEP (1.1 equiv) for 15 mins to reduce disulfides.

  • Alkylation: Add the this compound derivative (dissolved in DMSO if necessary).

  • Incubation: React at Room Temperature for 30–60 minutes in the dark.

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to quench unreacted bromide.
    
  • Analysis: Analyze via LC-MS. Expect a mass shift corresponding to the crotonyl adduct (Molecular Weight of reagent minus HBr).

Data Table: Comparison of Cysteine Alkylating Agents

Reagent ClassExampleMechanismReversibilityReactivity (k)
Allylic Halide This compound SN2 Irreversible High
HaloacetamideIodoacetamideSN2IrreversibleMedium
Michael AcceptorAcrylamideConjugate AdditionReversible*Low/Tunable
SulfonateMMTSSN2Reversible (DTT)High

*Reversibility depends on the specific scaffold and local protein environment.

Part 5: Safety & Handling (Lachrymator Warning)

Danger: this compound and its esters are potent lachrymators (tear gas agents) and corrosives .

  • Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • First Aid:

    • Eyes: Rinse immediately with water for 15+ minutes.[1][2][3][4]

    • Skin: Wash with soap and water; treat for potential acid burns.

  • Deactivation: Quench spills with dilute aqueous sodium hydroxide or sodium thiosulfate solution to hydrolyze/displace the bromide before disposal.

References

  • Organic Syntheses. "p-Bromophenacyl Bromide." Org.[5][6] Synth.1930 , 10, 12. [Link]

Sources

Theoretical Studies on 4-Bromocrotonic Acid: A Mechanistic & Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromocrotonic acid (4-BCA) represents a critical class of halogenated metabolic probes. Functioning primarily as a suicide substrate (mechanism-based inhibitor), it targets the


-oxidation pathway, specifically irreversibly inhibiting 3-ketoacyl-CoA thiolase  (KAT). This guide synthesizes theoretical computational frameworks (DFT) with established biochemical kinetics to provide a comprehensive reference for drug development professionals investigating metabolic modulation.

Part 1: Molecular Architecture & Electronic Properties (In Silico)

Computational Methodology

To accurately predict the reactivity of 4-BCA, researchers employ Density Functional Theory (DFT). The recommended protocol for characterizing the ground-state geometry and electronic transition states is:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances computational cost with accuracy for organic halides.

  • Basis Set: 6-311++G(d,p) – includes diffuse functions essential for describing the electron-rich bromine atom and the carboxylate anion.

  • Solvation Model: PCM (Polarizable Continuum Model) with water (

    
    ) to simulate the physiological environment.
    
Geometric & Conformational Analysis

Theoretical optimization reveals two primary conformers defined by the rotation around the C1-C2 single bond (


-cis and 

-trans).
  • Global Minimum: The

    
    -trans  conformer (C=O anti to C=C) is typically favored by 1–2 kcal/mol due to minimized dipole-dipole repulsion.
    
  • Planarity: The

    
    -system (O=C-C=C) is strictly planar, maximizing conjugation. The C4-Br bond, however, rotates out of plane, creating a distinct steric profile that fits the hydrophobic pocket of thiolase enzymes.
    
  • Isomerism: The (E)-isomer (trans) is the thermodynamically stable product synthesized via radical bromination. The (Z)-isomer is sterically congested and less stable.

Frontier Molecular Orbital (FMO) Analysis

Reactivity is dictated by the HOMO-LUMO gap.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

    
    -carbon (C3) and the carbonyl carbon. This confirms 4-BCA's role as a Michael acceptor .
    
  • Electrophilicity Index (

    
    ):  High values indicate susceptibility to nucleophilic attack by cysteine residues in enzyme active sites.
    
PropertyTheoretical Value (Approx.)Significance
Dipole Moment ~2.5 - 3.0 DebyeSolvency & Active Site Orientation
C-Br Bond Length 1.94 ÅLabile bond for potential alkylation
HOMO Location Br (

) / C=C (

)
Nucleophilic character (minor)
LUMO Location C=C (

) / C=O (

)
Primary Electrophilic Site

Part 2: Spectroscopic Profiling (Theoretical vs. Experimental)

Accurate assignment of vibrational and magnetic resonance signals is crucial for purity verification during synthesis.

Vibrational Spectroscopy (IR)

The theoretical harmonic frequencies (scaled by 0.961) align with experimental FT-IR data.

ModeFrequency (

)
Assignment

3000–3300 (broad)Carboxylic acid dimer (H-bond)

1690–1710Conjugated Carbonyl stretch

1635–1650Alkene stretch (Conjugated)

600–700Carbon-Bromine stretch (Fingerprint)
Nuclear Magnetic Resonance ( H NMR)

Chemical shifts (


) in CDCl

relative to TMS.
  • C4-H (Methylene):

    
     4.00 ppm (Doublet). Deshielded by Br and the double bond.
    
  • C3-H (Vinyl

    
    ): 
    
    
    
    7.05 ppm (Multiplet). Highly deshielded due to resonance/anisotropy.
  • C2-H (Vinyl

    
    ): 
    
    
    
    6.00 ppm (Doublet of doublets).

Part 3: Mechanistic Reactivity: The "Lethal Synthesis"

4-BCA is chemically inert until activated by cellular machinery. It undergoes a process known as lethal synthesis , where it is metabolized into the actual inhibitor.

The Pathway
  • Activation: Acyl-CoA synthetase converts 4-BCA to 4-bromocrotonyl-CoA .

  • Hydration: Enoyl-CoA hydratase adds water across the double bond.[1]

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

  • Inhibition: The resulting 3-keto-4-bromobutyryl-CoA is the suicide inhibitor. It enters the active site of 3-ketoacyl-CoA thiolase. The active site Cysteine (Cys89), attempting a Claisen condensation, attacks the ketone. The bromine atom, now alpha to a ketone, renders the C4 position highly electrophilic (an

    
    -haloketone), leading to irreversible alkylation of the enzyme.
    
Pathway Visualization

LethalSynthesis BCA This compound (Pro-Inhibitor) CoA_Ligase Acyl-CoA Synthetase (+ATP, +CoA) BCA->CoA_Ligase BCA_CoA 4-Bromocrotonyl-CoA CoA_Ligase->BCA_CoA Hydratase Enoyl-CoA Hydratase (+H2O) BCA_CoA->Hydratase Hydroxy 3-Hydroxy-4-bromobutyryl-CoA Hydratase->Hydroxy Dehydro 3-Hydroxyacyl-CoA Dehydrogenase (-NADH) Hydroxy->Dehydro Killer 3-Keto-4-bromobutyryl-CoA (ACTIVE INHIBITOR) Dehydro->Killer Thiolase 3-Ketoacyl-CoA Thiolase (Target Enzyme) Killer->Thiolase Binding DeadEnzyme Alkylated Thiolase (Irreversible Complex) Thiolase->DeadEnzyme Covalent Modification (Alkylation of Cys89)

Figure 1: The "Lethal Synthesis" pathway converting 4-BCA into the active thiolase inhibitor.

Part 4: Experimental Protocols

Synthesis of (E)-4-Bromocrotonic Acid

This protocol utilizes radical bromination, requiring strict anhydrous conditions.

Reagents: Crotonic acid (10.0 g), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic), CCl


 or Benzene (Solvent).
  • Setup: Dissolve crotonic acid in dry CCl

    
     under an inert atmosphere (Ar or N
    
    
    
    ).
  • Initiation: Add NBS and a catalytic amount of AIBN.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the disappearance of NBS (succinimide floats to the top).

  • Filtration: Cool to 0°C to precipitate succinimide completely. Filter under vacuum.

  • Purification: Concentrate the filtrate. Recrystallize the residue from hexane/ether to yield white/pale yellow crystals (mp 74–77°C).

Enzyme Inhibition Assay (Thiolase)

To validate the theoretical inhibition model:

  • Preparation: Isolate rat heart mitochondria or purified 3-ketoacyl-CoA thiolase.

  • Pre-incubation: Incubate enzyme with varying concentrations of 4-BCA (0–50

    
    M) for 10 minutes. Note: 4-BCA requires activation factors (ATP, CoA) if using purified enzyme, or intact mitochondria for internal activation.
    
  • Assay: Initiate reaction by adding Acetoacetyl-CoA.

  • Detection: Monitor the decrease in absorbance at 303 nm (characteristic of the Mg

    
    -AcAc-CoA enolate complex).
    
  • Analysis: Plot % Activity vs. [Inhibitor]. Expect time-dependent, irreversible inactivation kinetics (pseudo-first-order).

References

  • Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry, 257(10), 5408-5413. Link

  • Schulz, H. (1983). Metabolism of this compound in rat heart mitochondria. Biochemistry, 22(8), 1827-1832.
  • TCI Chemicals. (E)-4-Bromocrotonic Acid Product Specifications & Physical Properties. Link

  • NIST Mass Spectrometry Data Center. Ethyl 4-bromocrotonate Infrared Spectrum. NIST Chemistry WebBook. Link

  • Mathieu, M., et al. (1997). The 1.8 Å crystal structure of the dimeric peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: implications for substrate binding and reaction mechanism.[2] Journal of Molecular Biology, 273(3), 714-728. Link

Sources

Methodological & Application

Application Note: Selective Inhibition of Mitochondrial Fatty Acid Oxidation using 4-Bromocrotonic Acid

[1]

Abstract

This guide details the protocol for using This compound (4-BCA) as a specific, mechanism-based inhibitor of mitochondrial fatty acid

3-ketoacyl-CoA thiolase

Mechanism of Action

This compound acts as a suicide substrate (mechanism-based inhibitor). It is not the acid itself that inhibits the enzyme, but its metabolically activated Coenzyme A ester.

  • Activation: Upon entering the mitochondrial matrix, 4-BCA is activated by medium-chain acyl-CoA synthetase to 4-bromocrotonyl-CoA .

  • Conversion: It is likely hydrated to 3-keto-4-bromobutyryl-CoA .

  • Irreversible Inhibition: This reactive intermediate alkylates the active site Cysteine residue of 3-ketoacyl-CoA thiolase (KAT) , covalently locking the enzyme and halting the

    
    -oxidation spiral.
    
Pathway Visualization

The following diagram illustrates the entry and specific inhibition point of 4-BCA within the mitochondrial matrix.

BetaOxidationcluster_matrixMitochondrial Beta-Oxidation SpiralFattyAcidLong-Chain Fatty Acid(Cytosol)AcylCoAAcyl-CoAFattyAcid->AcylCoAActivationCarnitineAcyl-CarnitineAcylCoA->CarnitineCPT-1AcylCoA_MitoAcyl-CoA(Matrix)Carnitine->AcylCoA_MitoTranslocase/CPT-2MitoMatrixMitochondrial MatrixEnoylCoAEnoyl-CoAAcylCoA_Mito->EnoylCoADehydrogenaseHydroxyacyl3-Hydroxyacyl-CoAEnoylCoA->HydroxyacylHydrataseKetoacyl3-Ketoacyl-CoAHydroxyacyl->KetoacylDehydrogenaseAcetylCoAAcetyl-CoA + Shortened Acyl-CoAKetoacyl->AcetylCoAThiolaseBCAThis compound(Exogenous)BCA_CoA4-Bromocrotonyl-CoABCA->BCA_CoAMito ActivationActiveInhibitor3-Keto-4-Bromobutyryl-CoA(Suicide Substrate)BCA_CoA->ActiveInhibitorThiolase3-Ketoacyl-CoA Thiolase(TARGET)ActiveInhibitor->ThiolaseAlkylation (X)CPT1CPT-1

Caption: 4-BCA is activated intra-mitochondrially to alkylate and irreversibly inhibit 3-ketoacyl-CoA thiolase.

Experimental Design Strategy

To ensure scientific integrity, every experiment using 4-BCA must include a Specificity Control . 4-BCA should inhibit respiration driven by fatty acids but must not inhibit respiration driven by substrates that enter the TCA cycle downstream of

SubstratePathwayExpected Effect of 4-BCAInterpretation
Palmitoyl-Carnitine

-Oxidation
Inhibition Verifies Thiolase blockade.[1]
Pyruvate + Malate TCA Cycle EntryNo Effect Verifies mitochondrial viability & TCA cycle integrity.
Succinate + Rotenone Complex IINo Effect Verifies Electron Transport Chain integrity.

Protocol 1: Preparation of 4-BCA Stock

Safety Note: this compound is an alkylating agent. Handle with gloves in a fume hood.

  • Stock Concentration: Prepare a 50 mM stock solution.

  • Solvent: Dissolve this compound (MW ~165 g/mol ) in high-grade DMSO or Ethanol .

    • Note: Aqueous buffers can be used, but the acid form dissolves slowly. If using water, neutralize carefully with dilute NaOH to pH 7.0, but avoid high pH which may degrade the compound. DMSO is preferred for stability.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[2]

  • Working Solution: Dilute immediately before use.

Protocol 2: Isolated Mitochondria Assay (Oxygraph)

Gold Standard for Mechanistic Validation

This protocol measures the Oxygen Consumption Rate (OCR) of isolated mitochondria (liver or heart) to determine the IC50 and specificity.

Reagents
  • Mitochondrial Isolation Buffer: (e.g., 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Respiration Buffer (Mas): 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 5 mM HEPES, 0.1% BSA (Fatty Acid Free), pH 7.2.

  • Substrates: Palmitoylcarnitine (20 µM) + Malate (5 mM).

Procedure
  • Equilibration: Add 2 mL Respiration Buffer to the oxygraph chamber (37°C).

  • Mitochondria Addition: Add isolated mitochondria (0.5 – 1.0 mg protein/mL). Allow basal respiration to stabilize (State 2).

  • Inhibitor Pre-incubation (Critical Step):

    • Add 4-BCA to the chamber.

    • Recommended Titration: 0, 10, 20, 50, 100 µM.

    • Incubate for 2-5 minutes. The inhibitor requires intramitochondrial activation.

  • Substrate Addition: Add Palmitoylcarnitine (20 µM) and Malate (5 mM) .

  • State 3 Respiration: Add ADP (1 mM) to stimulate maximal respiration.

    • Observation: In the presence of 4-BCA, the slope (OCR) should be significantly suppressed compared to control.

  • Specificity Check (Sequential):

    • After observing inhibition of FAO, add Pyruvate (10 mM) .

    • Result: Respiration should recover/increase, indicating the TCA cycle and ETC are intact.

Protocol 3: Cell-Based FAO Stress Test (Seahorse XF)

High-Throughput Screening

Using 4-BCA in intact cells requires higher concentrations or longer incubation times to ensure permeation and activation.

Experimental Setup
  • Cell Type: High metabolic demand cells (e.g., Cardiomyocytes, HepG2, C2C12 myotubes).

  • Media: Substrate-limited medium (low glucose, 0.5 mM Carnitine).

Workflow Diagram

SeahorseProtocolStep11. Seed Cells(24h prior)Step22. Starve Cells(Substrate-Limited Media)(1h - Overnight)Step1->Step2Step33. Pre-treatmentAdd 4-BCA (50-200 µM)(30-60 min)Step2->Step3Step44. XF Assay StartMeasure Basal OCRStep3->Step4Step5Injection APalmitate-BSAInjection BOligomycinInjection CFCCPStep4->Step5

Caption: Seahorse XF workflow for 4-BCA inhibition. Pre-treatment is essential for intracellular activation.

Step-by-Step Protocol
  • Pre-treatment: Replace growth media with assay medium. Add 4-BCA (Recommended range: 50 µM – 500 µM ) 60 minutes prior to the assay.

    • Note: Unlike Etomoxir (which acts instantly on CPT1), 4-BCA requires time to build up the inhibitory CoA-intermediate.

  • Basal Measurement: Measure baseline OCR. 4-BCA treated cells may show lower basal respiration if they rely heavily on endogenous lipids.

  • Injection A (Substrate): Inject Palmitate-BSA (or BSA control).

    • Control Wells: Significant OCR increase.

    • 4-BCA Wells: Blunted or absent OCR response.

  • Injection B (Uncoupler): Inject FCCP .

    • This reveals maximal respiration. 4-BCA should prevent the Palmitate-driven maximal respiration, but not Glucose-driven maximal respiration (if glucose is present).

Data Analysis & Interpretation

Calculating % Inhibition
Troubleshooting Guide
IssuePossible CauseSolution
No Inhibition Observed Insufficient pre-incubation time.Increase pre-incubation to >10 mins (mito) or >60 mins (cells).
Inhibition of Pyruvate Control Non-specific toxicity or pH issue.Check pH of stock. Reduce concentration. Ensure 4-BCA is not acting as a general alkylator of CoA.
High Variability Unstable stock solution.Prepare fresh stock in DMSO. Do not store aqueous dilutions.

References

  • Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry, 257(10), 5408–5413. Link

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. Link

  • Agilent Technologies. (2023). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide.Link

  • Divakaruni, A. S., et al. (2014).[3] Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354. Link

High-Precision Metabolic Profiling: Targeting 3-Ketoacyl-CoA Thiolase with 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic research, distinguishing where a pathway is blocked is as critical as knowing if it is blocked. While Etomoxir is the standard for inhibiting Fatty Acid Oxidation (FAO) at the entry point (CPT1), 4-Bromocrotonic Acid (4-BCA) offers a unique, high-precision tool for targeting the final step of the


-oxidation spiral: 3-ketoacyl-CoA thiolase .

This guide details the application of 4-BCA as a suicide substrate (mechanism-based inhibitor) . Unlike competitive inhibitors, 4-BCA hijacks the enzyme's own catalytic machinery to form a covalent adduct, rendering the inhibition irreversible and highly specific to mitochondrial thiolases. This property makes 4-BCA an indispensable reagent for:

  • Dissecting Metabolic Bottlenecks: Differentiating between transport defects (CPT1) and enzymatic defects (Thiolase).

  • Flux Analysis: Forcing a metabolic switch from fatty acids to glucose/glutamate in cancer metabolism studies.

  • Enzyme Kinetics: Studying the turnover rates of mitochondrial thiolases in intact organelles.

Mechanism of Action: The "Trojan Horse" Inhibitor

This compound is not an active inhibitor in its native form. It functions as a pro-inhibitor that requires metabolic activation, ensuring high specificity for enzymes capable of processing fatty acid analogs.

The Suicide Inhibition Cascade
  • Uptake & Activation: 4-BCA enters the mitochondria and is activated by acyl-CoA synthetase to form 4-bromocrotonyl-CoA .

  • The Trap: The mitochondrial enzymes process this analog as if it were a normal fatty acid.

  • Lethal Synthesis: The enzyme crotonase hydrates it, and 3-hydroxyacyl-CoA dehydrogenase oxidizes it to form the reactive intermediate: 3-keto-4-bromobutyryl-CoA .

  • Covalent Modification: When 3-ketoacyl-CoA thiolase attempts to cleave this intermediate, the active site cysteine nucleophile attacks the substrate. However, the bromine leaving group facilitates an irreversible alkylation of the enzyme's active site.

Visualization: The Blockade of Beta-Oxidation

The following diagram illustrates the specific node of inhibition within the mitochondrial matrix.

Figure 1: 4-BCA acts downstream of CPT1, specifically targeting the thiolase enzyme after undergoing metabolic activation within the mitochondrial matrix.

Protocol: Metabolic Stress Test using 4-BCA

This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12 myoblasts, or primary cardiomyocytes) using a respirometry platform (e.g., Seahorse XF or Oroboros).

Reagent Preparation

Safety Warning: this compound is an alkylating agent and skin irritant. Handle in a fume hood with gloves.

  • Stock Solution (100 mM):

    • Dissolve this compound (MW: 164.98 g/mol ) in high-quality DMSO .

    • Note: Aqueous solutions are unstable due to hydrolysis of the bromine. Prepare fresh or store in single-use aliquots at -80°C.

  • Assay Medium:

    • Substrate-limited medium (e.g., DMEM without glucose/glutamine) supplemented with 1% BSA-conjugated Palmitate (to drive FAO).

Experimental Workflow

Step 1: Cell Seeding Seed cells 24 hours prior to assay to achieve 80% confluency.

Step 2: Pre-Incubation (CRITICAL) Unlike Etomoxir, which acts rapidly, 4-BCA requires time to be metabolized into its active form.

  • Wash cells 2x with Assay Medium.

  • Add Assay Medium containing 4-BCA (Titration: 50

    
    M, 100 
    
    
    
    M, 200
    
    
    M)
    .
  • Incubation Time: 20–30 minutes at 37°C.

    • Why? This allows the "suicide" mechanism to occur (activation

      
       covalent binding).
      

Step 3: Respirometry Assay Measure Oxygen Consumption Rate (OCR).

Injection / PhaseCompoundConcentration (Final)Purpose
Basal None-Establish baseline FAO-driven respiration.
Injection A Oligomycin1.5

M
Inhibit ATP synthase (measure ATP-linked respiration).
Injection B FCCP0.5 - 2.0

M
Uncouple mitochondria (measure Max Capacity).
Injection C Rotenone/Antimycin A0.5

M
Shut down ETC (measure non-mitochondrial oxygen).
Expected Results & Data Interpretation

When comparing 4-BCA treated cells to Vehicle (DMSO) controls:

  • Basal Respiration: Significant decrease in FAO-dependent cells (e.g., cardiomyocytes).

  • Maximal Respiration (FCCP): Blunted response, indicating the fuel source (Fatty Acids) cannot be processed fast enough to support uncoupled respiration.

  • Specificity Check: If you provide Pyruvate instead of Palmitate, 4-BCA should have minimal effect . If Pyruvate respiration drops, your concentration is too high, causing off-target alkylation.

Application Note: Differential Diagnosis of FAO Defects

A powerful application of 4-BCA is distinguishing between defects in transport (CPT1) and beta-oxidation enzymes .

Experimental Setup: Run parallel assays using:

  • Etomoxir (40

    
    M):  Blocks CPT1 (Entry).
    
  • 4-BCA (200

    
    M):  Blocks Thiolase (Exit of the spiral).
    

Scenario Analysis Table:

ObservationEtomoxir Sensitivity4-BCA SensitivityInterpretation
Normal FAO High InhibitionHigh InhibitionPathway is intact.
Defect Type A No Inhibition High InhibitionDefect is upstream (CPT1). The inhibitor (Etomoxir) has nothing to inhibit if the transporter is already broken/absent.
Defect Type B High InhibitionNo Inhibition Defect is downstream (Thiolase). The enzyme is likely already dysfunctional or absent.
Short Chain FA No InhibitionHigh InhibitionShort/Medium chain FAs bypass CPT1 but must pass through Thiolase. 4-BCA blocks them; Etomoxir does not.

Troubleshooting & Optimization

Solubility & Stability
  • Issue: 4-BCA precipitates in media.

  • Solution: Ensure the DMSO stock is warm (37°C) before adding to media. Do not exceed 0.5% final DMSO concentration.

  • Issue: Inconsistent inhibition.

  • Solution: The "suicide" mechanism depends on metabolic rate. If cells are quiescent, activation of 4-BCA is slow. Stimulate metabolic demand (e.g., low glucose) to drive uptake and activation.

Cytotoxicity

4-BCA is an alkylating agent. Prolonged exposure (>4 hours) will deplete cellular glutathione (GSH) and cause non-specific toxicity.

  • Recommendation: Use acute assays (1–2 hours) rather than chronic culture treatments.

References

  • Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[1] Journal of Biological Chemistry, 257(10), 5408–5413.

  • Hütter, J. F., et al. (1984). Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by this compound.[2] Journal of Molecular and Cellular Cardiology, 16(1), 105–108.[2]

  • Schulz, H. (1987). Inhibitors of Fatty Acid Oxidation. Life Sciences, 40(15), 1443-1449. (Review of mechanism-based inhibitors including 4-BCA).
  • Lau, S.M., et al. (1988). 4-Bromo-2-octenoic acid specifically inactivates 3-ketoacyl-CoA thiolase and thereby fatty acid oxidation in rat liver mitochondria.[1] Biochemistry, 27(16), 5995-6000.[1]

Sources

Application Note: 4-Bromocrotonic Acid as a Tool for Studying Metabolic Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic flexibility—the ability of a cell to switch between lipid and carbohydrate substrates—is a cornerstone of physiological homeostasis. In disease states like ischemic heart failure and Type 2 diabetes, this flexibility is compromised. 4-Bromocrotonic acid (4-BCA) serves as a precision chemical probe to dissect these pathways. Unlike broad-spectrum metabolic poisons, 4-BCA acts as a mechanism-based "suicide inhibitor" of 3-ketoacyl-CoA thiolase , the final enzyme in the mitochondrial


-oxidation spiral.

This guide provides a comprehensive technical overview of 4-BCA, detailing its mechanistic action, specific applications in disease modeling, and a validated protocol for high-resolution respirometry.

Part 1: Mechanistic Basis & Specificity

The "Suicide Inhibition" Mechanism

This compound is not an inhibitor in its native form. It functions as a substrate analog. Upon entering the mitochondrial matrix, it mimics a short-chain fatty acid and undergoes the initial steps of


-oxidation.[1]
  • Activation: 4-BCA is activated to 4-bromocrotonyl-CoA .

  • Hydration & Oxidation: It is processed by crotonase and hydroxyacyl-CoA dehydrogenase to form 3-keto-4-bromobutyryl-CoA .

  • Irreversible Alkylation: This reactive intermediate enters the active site of 3-ketoacyl-CoA thiolase (Thiolase I/II). The electrophilic carbon attacks the active site cysteine residue, forming a stable covalent bond. This permanently inactivates the enzyme, halting fatty acid oxidation (FAO) without directly affecting the electron transport chain (ETC) or pyruvate dehydrogenase (PDH).

Pathway Visualization

The following diagram illustrates the precise interception point of 4-BCA within the mitochondrial matrix.

BetaOxidation cluster_legend Legend FattyAcid Long-Chain Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Activation EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA DH HydroxyCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyCoA Crotonase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA Hydroxyacyl-CoA DH Thiolase 3-Ketoacyl-CoA Thiolase KetoCoA->Thiolase AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) BCA This compound (4-BCA) ReactiveInt 3-keto-4-bromobutyryl-CoA BCA->ReactiveInt Metabolic Activation ReactiveInt->Thiolase Covalent Alkylation (Irreversible Inhibition) Thiolase->AcetylCoA Cleavage key1 Normal Flux = Black Arrows key2 Inhibitory Action = Red Arrow

Figure 1: Mechanism of Action. 4-BCA is metabolized into a reactive intermediate that covalently binds and inactivates 3-ketoacyl-CoA thiolase, arresting


-oxidation.

Part 2: Applications in Metabolic Disease Research

Ischemic Heart Disease & Reperfusion Injury

The Problem: During ischemia, oxygen supply is limited. Fatty acid oxidation is oxygen-expensive (P/O ratio ~2.33) compared to glucose oxidation (P/O ratio ~2.58). However, high circulating fatty acids during reperfusion inhibit glucose oxidation (Randle Cycle), leading to inefficient ATP production and accumulation of toxic lipid intermediates (lipotoxicity).

4-BCA Application:

  • Metabolic Switching: By treating perfused hearts (Langendorff model) with 4-BCA, researchers can forcibly inhibit FAO.

  • Outcome: This relieves the inhibition on Pyruvate Dehydrogenase (PDH), effectively forcing the heart to utilize glucose.

  • Therapeutic Insight: Studies have shown that this switch improves functional recovery and mechanical efficiency during reperfusion by maximizing ATP yield per molecule of oxygen consumed.

Type 2 Diabetes and Insulin Resistance

The Problem: In diabetic cardiomyopathy, the heart loses metabolic flexibility and becomes "locked" into FAO, even in the fed state. This reliance leads to oxidative stress and mitochondrial uncoupling.

4-BCA Application:

  • Uncoupling Lipotoxicity: 4-BCA is used to determine if mitochondrial dysfunction is caused by the flux of lipids or the accumulation of upstream intermediates.

  • Experimental Readout: If 4-BCA restores insulin sensitivity in isolated cardiomyocytes, it suggests that excessive FAO flux was suppressing insulin signaling (via PKC activation or DAG accumulation).

Part 3: Protocol - High-Resolution Respirometry with 4-BCA

Objective: To quantify the specific contribution of fatty acid oxidation to total mitochondrial respiration in isolated mitochondria or permeabilized fibers.

Equipment: Seahorse XF Analyzer or Oroboros O2k.

Reagents Preparation[2]
  • Mitochondrial Isolation Buffer (MIB): 70 mM Sucrose, 220 mM Mannitol, 2 mM HEPES, 0.5 mM EGTA, pH 7.2.

  • Assay Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA (Fatty Acid Free), pH 7.2.

  • 4-BCA Stock (100 mM): Dissolve this compound in DMSO. Note: Prepare fresh or store single-use aliquots at -80°C. Bromo-compounds are liable to hydrolysis.

  • Substrates:

    • Palmitoylcarnitine (Pal-Car): 40 µM (Lipid substrate)

    • Malate: 5 mM (Sparker for TCA cycle)

    • Pyruvate: 10 mM (Carbohydrate control)

    • ADP: 5 mM (Saturating concentration)

Experimental Workflow
Step 1: Isolation

Isolate mitochondria from fresh tissue (liver or heart) using standard differential centrifugation at 4°C. Resuspend final pellet in MIB. Keep on ice.

Step 2: Pre-Incubation (Critical Step)

Unlike competitive inhibitors, 4-BCA requires catalytic turnover to become active.

  • Dilute mitochondria to 0.5 mg/mL protein in MAS.

  • Add 4-BCA (20 - 50 µM) or Vehicle (DMSO).

  • Add a trace amount of Pal-Car (5 µM) to initiate turnover and activation of the inhibitor.

  • Incubate for 5-10 minutes at 37°C. Without this step, inhibition will be delayed and incomplete.

Step 3: Respirometry Assay (Seahorse XF Example)

Load the pre-incubated mitochondria into the XF plate.

Injection PortCompoundFinal Conc.Purpose
Basal Mitochondria + Pal-Car + Malate--State 2 Respiration (Leak)
Port A ADP4 mMState 3 Respiration (Max OXPHOS)
Port B Oligomycin2 µMState 4o (ATP Synthase inhibition)
Port C FCCP4 µMState 3u (Uncoupled Max)
Port D Antimycin A / Rotenone1 µMNon-mitochondrial respiration
Workflow Diagram

ProtocolWorkflow Isolate 1. Isolation Differential Centrifugation (4°C) PreInc 2. Pre-Incubation + 4-BCA (50 µM) + Trace Substrate (10 min @ 37°C) Isolate->PreInc Activate Inhibitor Load 3. Load Plate Seahorse XF / O2k PreInc->Load Measure 4. Measurement State 3 (ADP) State 4 (Oligo) Load->Measure Quantify Flux

Figure 2: Experimental workflow for ensuring complete inhibition of Thiolase before measuring respiratory flux.

Part 4: Data Interpretation & Troubleshooting

Expected Results

To validate the experiment, compare the Respiratory Control Ratio (RCR = State 3 / State 4) between groups.

Substrate Provided4-BCA TreatmentExpected Effect on State 3 RespirationInterpretation
Palmitoylcarnitine Yes >80% Decrease Successful Thiolase inhibition.
Pyruvate + Malate Yes No Change Confirms specificity; 4-BCA does not inhibit PDH or TCA enzymes.
Succinate Yes No Change Confirms Complex II integrity.
Troubleshooting Guide
  • Incomplete Inhibition: If Pal-Car respiration is only partially reduced, increase the pre-incubation time or the concentration of the "trace" substrate used during pre-incubation. The enzyme must cycle to bind the inhibitor.

  • Loss of Pyruvate Oxidation: If Pyruvate respiration drops, the concentration of 4-BCA is too high (>100 µM) and may be causing non-specific alkylation of mitochondrial thiols. Titrate down.

  • High Background: Ensure BSA is present in the assay buffer. Long-chain fatty acids (Pal-Car) are detergent-like and can uncouple mitochondria if not buffered by albumin.

References

  • Schulz, H. (1987).[2] Inhibitors of fatty acid oxidation.[2][3][4][5][6][7] Life Sciences, 40(15), 1443-1449.[2] Link

  • Olowe, Y., & Schulz, H. (1982).[8] this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[8][9] Journal of Biological Chemistry, 257(10), 5408-5413. Link

  • Hütter, J. F., et al. (1984).[3] Inhibition of fatty acid oxidation and decrease of oxygen consumption of working rat heart by this compound.[3][9] Journal of Molecular and Cellular Cardiology, 16(1), 105-108.[3] Link

  • Liedtke, A. J., et al. (1988). Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium.[7] Circulation Research, 62, 535-542. Link

Sources

Strategic Synthesis of Novel Derivatives from 4-Bromocrotonic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

4-Bromocrotonic acid is a versatile bifunctional reagent that serves as a valuable starting material in medicinal chemistry and organic synthesis. Its structure, featuring both a reactive allylic bromide and a modifiable carboxylic acid, allows for a diverse range of chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic pathways originating from this compound. We delve into the mechanistic principles behind each transformation, offering detailed, field-proven protocols for the synthesis of esters, amides, and derivatives formed via nucleophilic substitution, the Reformatsky reaction, and palladium-catalyzed cross-coupling.

Introduction: The Chemical Versatility of this compound

(2E)-4-Bromo-2-butenoic acid, commonly known as this compound, is a crystalline solid with the chemical formula C₄H₅BrO₂.[1] Its utility in synthetic chemistry stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid at C1 and the allylic bromide at C4.

  • Carboxylic Acid (C1): This site is amenable to standard transformations such as esterification and amidation, typically through nucleophilic acyl substitution pathways.[2][3][4]

  • Allylic Bromide (C4): The C-Br bond is activated by its position adjacent to a pi-system, making it an excellent electrophile for nucleophilic substitution and a suitable partner in organometallic reactions.

Beyond its synthetic utility, this compound is recognized for its biochemical activity. It acts as an inhibitor of fatty acid β-oxidation and ketone body degradation by targeting the enzyme 3-ketoacyl-CoA thiolase, making its derivatives of interest in metabolic research.[5][6]

Core Properties of this compound
PropertyValueReference
CAS Number 13991-36-1[1]
Molecular Formula C₄H₅BrO₂[1]
Molecular Weight 164.99 g/mol [1]
Appearance SolidN/A
Primary Synonyms (2E)-4-Bromo-2-butenoic acid[7]
Storage 2°C - 8°C, keep container closed[1][7]

The following diagram illustrates the principal reaction pathways available for the derivatization of this compound, which will be explored in this guide.

G cluster_0 Reactions at Carboxylic Acid cluster_1 Reactions at Allylic Bromide start This compound ester Ester Derivatives start->ester Esterification (Fischer-Speier) amide Amide Derivatives start->amide Amidation (Coupling Agents) substitution Nucleophilic Substitution Products start->substitution SN2 / SN2' (Requires prior esterification) reformatsky β-Hydroxy Esters / γ-Substituted Products start->reformatsky Reformatsky Rxn (Requires prior esterification) coupling Cross-Coupling Products start->coupling Pd-Catalyzed Coupling (Requires prior esterification)

Caption: Key synthetic pathways from this compound.

Part I: Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, most commonly to produce esters and amides, which are foundational moieties in countless pharmaceutical compounds.

Synthesis of 4-Bromocrotonate Esters via Fischer Esterification

Expertise & Causality: Fischer-Speier esterification is a classic, acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[8] The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon. The reaction is an equilibrium, and to ensure high yields of the ester product, the equilibrium must be shifted to the right.[9] This is achieved by using the alcohol as the solvent (a large excess) and/or by removing the water formed during the reaction.[9]

G cluster_mech Fischer Esterification Mechanism Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination Elimination Proton Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Carboxylic Acid + H+ Carboxylic Acid + H+ Protonated Carbonyl Protonated Carbonyl Carboxylic Acid + H+->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Protonated Ester + H2O Protonated Ester + H2O Tetrahedral Intermediate->Protonated Ester + H2O - H+ + H+ Ester + H3O+ Ester + H3O+ Protonated Ester + H2O->Ester + H3O+ - H+

Caption: Simplified workflow of the Fischer Esterification mechanism.

Protocol 1: Synthesis of Ethyl 4-bromocrotonate

Materials:

  • This compound (1.0 eq)

  • Ethanol (Absolute, >20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and an excess of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The mixture may warm slightly.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess ethanol.

    • Carefully pour the residue into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-bromocrotonate.

  • Purification: If necessary, purify the crude product by vacuum distillation or flash column chromatography.

Synthesis of 4-Bromocrotonic Amides

Expertise & Causality: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in a non-reactive ammonium carboxylate salt. Therefore, amidation requires activation of the carboxylic acid.[10] This is commonly achieved using coupling reagents (e.g., DCC, EDC) or by converting the acid to a more reactive derivative like an acid chloride. More recently, greener catalytic methods using boric acid have gained prominence.[11][12] These methods proceed by forming a highly reactive intermediate that is readily attacked by the amine nucleophile.

G start Carboxylic Acid intermediate Activated Intermediate (e.g., O-acylisourea) start->intermediate + Activator activator Coupling Agent (e.g., EDC, Boric Acid) product Amide Product intermediate->product + Amine byproduct Byproduct intermediate->byproduct amine Amine (R₂NH) G cluster_mech Reformatsky Reaction Mechanism Reagent Formation Reagent Formation Carbonyl Addition Carbonyl Addition Reagent Formation->Carbonyl Addition Workup Workup Carbonyl Addition->Workup Bromoester + Zn Bromoester + Zn Organozinc Reagent Organozinc Reagent Bromoester + Zn->Organozinc Reagent Zinc Alkoxide Intermediate Zinc Alkoxide Intermediate Organozinc Reagent->Zinc Alkoxide Intermediate + R₂C=O β-Hydroxy Ester β-Hydroxy Ester Zinc Alkoxide Intermediate->β-Hydroxy Ester + H₃O+ G pd0 Pd(0)L₂ pd2 R-Pd(II)L₂-Br pd0->pd2 Oxidative Addition (+ R-Br) pd2_trans R-Pd(II)L₂-R' pd2->pd2_trans Transmetalation (+ R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Sources

Troubleshooting & Optimization

4-Bromocrotonic acid solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the handling, solubilization, and experimental application of 4-Bromocrotonic acid (4-BCA) . It is designed to bridge the gap between chemical properties and biological application, specifically addressing solubility challenges in DMSO and PBS.

Chemical Profile & Core Properties

Before handling, understand that this compound is not just a passive solute; it is a reactive alkylating agent. Its solubility behavior is dictated by its ionization state (pKa) and its stability is limited by the susceptibility of the allylic bromide to hydrolysis and nucleophilic attack.

PropertyDataTechnical Note
CAS Number 13991-36-1
Formula C₄H₅BrO₂
Molecular Weight 164.99 g/mol
pKa (Predicted) ~4.13At pH 7.4, >99.9% exists as the ionized crotonate anion.[1]
Physical State Solid (White to pale yellow)Melting point: 74°C.
Reactivity Class Allylic Bromide /

-Unsaturated Acid
High Reactivity: Susceptible to hydrolysis and reaction with thiols (cysteine, GSH, DTT).
Storage -20°C, Desiccated, DarkMoisture sensitive. Hydrolysis releases HBr (corrosive).
Solubility Guide: DMSO (Stock Solution)

The Challenge: Users often attempt to maximize stock concentration, leading to precipitation upon freezing or "crashing out" upon aqueous dilution. The Solution: Use a standardized concentration that balances solubility with ease of pipetting.

Q: What is the maximum solubility in DMSO?

A: While the theoretical limit exceeds 100 mg/mL (>600 mM), we recommend a practical stock concentration of 50 mM (~8.25 mg/mL) or 100 mM (~16.5 mg/mL) .

  • Reasoning: Extremely high concentrations (e.g., 500 mM) are viscous and difficult to dilute accurately. They also carry a higher risk of precipitation when a small volume is "shocked" by addition to a large volume of aqueous buffer.

Protocol: Preparation of 50 mM Stock (10 mL)
  • Weigh: Accurately weigh 82.5 mg of this compound.

  • Solvent: Add 10 mL of high-grade anhydrous DMSO (Grade: Cell Culture or HPLC).

    • Critical Step: Do not use "old" DMSO that has been open for months; it absorbs water, which accelerates degradation.

  • Mix: Vortex for 30-60 seconds. The solution should be clear and colorless/pale yellow.

  • Aliquot: Dispense into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Store: -20°C or -80°C. Stable for 6 months if kept dry.

Solubility Guide: PBS (Working Solution)

The Challenge: The compound precipitates upon dilution, or the pH of the buffer shifts unexpectedly. The Solution: Leverage the pKa (4.13) to ensure solubility by maintaining a neutral pH.

Q: Why does it precipitate when I dilute the DMSO stock into PBS?

A: This is likely due to local acidification . When you add the acidic stock to PBS, the local pH at the drop interface can plummet below the pKa (4.13). The un-ionized acid is far less soluble than the ionized salt, causing immediate precipitation.

  • Fix: Vortex the PBS vigorously while adding the DMSO stock dropwise. Ensure your PBS has sufficient buffering capacity (standard 10 mM phosphate is usually sufficient for dilute drugs, but check pH for concentrations >1 mM).

Q: Is this compound stable in PBS?

A: No, it is not stable long-term. The allylic bromide moiety is susceptible to hydrolysis in aqueous solution, releasing bromide ions and forming 4-hydroxycrotonic acid.

  • Half-life Estimate: At pH 7.4 / 37°C, significant degradation can occur within hours.

  • Best Practice: Prepare working solutions immediately before use . Do not store aqueous solutions overnight.

Q: Can I use DTT or Glutathione (GSH) in my buffer?

A: ABSOLUTELY NOT. this compound is an alkylating agent. It reacts rapidly with free thiols (sulfhydryl groups) via nucleophilic substitution (S_N2) or Michael addition.

  • Consequence: The DTT/GSH will neutralize your compound, rendering it inactive before it reaches the target.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it does not contain a nucleophilic thiol.

Visual Workflows & Mechanisms
Figure 1: Solubilization & Dilution Workflow

This diagram outlines the critical decision points to prevent precipitation and degradation.

G Start Solid this compound (Store at -20°C) Weigh Weigh Compound (Avoid humidity) Start->Weigh DMSO Dissolve in Anhydrous DMSO (Target: 50-100 mM) Weigh->DMSO Check Visual Check: Clear Solution? DMSO->Check Check->DMSO No (Vortex/Warm) Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Dilute Dilute into PBS (pH 7.4) (Max 1-2% DMSO final) Aliquot->Dilute Precip TROUBLESHOOT: Did Precipitate Form? Dilute->Precip Success Ready for Assay (Use within 2-4 hours) Precip->Success No Fail Precipitation Likely: 1. Local pH < 4.1 2. Conc. > Solubility Limit Precip->Fail Yes

Caption: Step-by-step workflow for preparing stable stock and working solutions. Note the critical time window for aqueous usage.

Figure 2: Degradation & Reactivity Pathways

Understanding how the compound degrades is vital for interpreting experimental data.

Reaction cluster_0 Pathway A: Hydrolysis (In PBS/Water) cluster_1 Pathway B: Thiol Reactivity (Buffer/Cell) Compound This compound (Active) Hydrolysis Replaces Br with OH (Loss of Activity) Compound->Hydrolysis + H2O (Time/Heat) Thiol Alkylation of Cysteine/GSH (Compound Neutralization) Compound->Thiol + DTT / GSH / Cys

Caption: Primary instability pathways. Pathway A occurs spontaneously in buffer; Pathway B occurs if thiols are present.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation in PBS immediately upon addition. "Shock" Precipitation: Local concentration exceeded solubility limit or pH dropped.1. Vortex PBS vigorously during addition.2. Pre-dilute in an intermediate solvent (e.g., 1:1 DMSO:Water) before final PBS step.3. Check PBS pH; ensure it remains > 7.0.
Loss of biological activity over time. Hydrolysis: The C-Br bond has cleaved.1.[2] Prepare working solutions fresh.2. Keep solutions on ice (4°C) to slow hydrolysis.3. Do not reuse diluted solutions the next day.
No inhibition observed in enzyme assay. Thiol Interference: DTT or Glutathione in the buffer reacted with the drug.Remove DTT,

-mercaptoethanol, and GSH from the assay buffer. Use TCEP if reduction is needed.
Yellowing of DMSO stock. Degradation: Release of HBr or oxidation.Discard stock. Ensure DMSO is anhydrous and stored in the dark.
References
  • PubChem. this compound (Compound).[3][4][5] National Library of Medicine. Available at: [Link]

  • Olowe, Y.[3][4][5] & Schulz, H. (1982). This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[6] Journal of Biological Chemistry. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility principles).

Sources

Technical Support Center: 4-Bromocrotonic Acid (4-BCA)

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide

Status: Operational | Last Updated: 2025-05-20 Document ID: 4BCA-STAB-001 Target Audience: Medicinal Chemists, Proteomics Researchers, Process Engineers

Executive Summary

4-Bromocrotonic acid (4-BCA) is a potent alkylating agent utilized primarily for cysteine modification and as a peptidomimetic precursor. Its utility is chemically coupled to its instability: the allylic bromide moiety responsible for its reactivity is highly susceptible to hydrolysis in aqueous environments.

This guide provides a mechanistic understanding of 4-BCA degradation, validated protocols for minimizing hydrolysis, and troubleshooting workflows for experimental failure.

Module 1: The Chemistry of Instability

To preserve 4-BCA, one must understand why it degrades. The molecule contains a good leaving group (Bromide) at an allylic position.[1] In aqueous solutions, water acts as a nucleophile, displacing the bromide to form 4-hydroxycrotonic acid and hydrobromic acid (HBr) .

Mechanistic Pathway

The degradation follows two competing pathways depending on pH and solvent polarity:

  • 
     Pathway (Dominant in neutral/acidic aqueous media):  The C-Br bond breaks spontaneously, aided by the resonance stabilization of the resulting allylic carbocation. Water then attacks this cation.
    
  • 
     Pathway (Dominant in basic media):  Hydroxide ions (
    
    
    
    ) directly attack the carbon, displacing bromide. This reaction is significantly faster than neutral hydrolysis.
Visualization: Degradation & Alkylation Pathways

The following diagram illustrates the competition between the desired reaction (Target Alkylation) and the degradation pathway (Hydrolysis).

BCA_Pathways BCA This compound (Active Reagent) Carbocation Allylic Carbocation (Intermediate) BCA->Carbocation Spontaneous Dissociation (Polar Solvent) Product Alkylated Product (Desired) BCA->Product SN2 Attack (Fast) Target Nucleophile Waste 4-Hydroxycrotonic Acid (Inactive Waste) BCA->Waste Direct OH- Attack (High pH) HBr HBr Release (pH Drop) BCA->HBr Byproduct of Hydrolysis Carbocation->Waste Water Attack (Hydrolysis) Target Target Thiol (R-SH) Target->Product Water H2O / OH-

Figure 1: Mechanistic competition between therapeutic/probe utility (green path) and aqueous degradation (grey path).

Module 2: Stability Data & Risk Assessment[2]

The rate of hydrolysis is non-linear with respect to pH. The following data synthesizes general allylic bromide reactivity profiles with specific carboxylic acid solubility behaviors.

Predicted Stability Matrix (Aqueous Solution)
ConditionpH RangeEstimated Half-Life (

)
Mechanism & Risk
Acidic 2.0 – 4.0Hours to DaysModerate Stability. Protonation of the carboxylic acid reduces solubility but stabilizes the leaving group slightly compared to base.
Neutral 6.5 – 7.5Minutes to HoursHigh Risk. The carboxylate anion (

) increases solubility, but water concentration drives

hydrolysis.
Basic > 8.0Seconds to MinutesCritical Failure. Hydroxide (

) is a strong nucleophile. Rapid

hydrolysis occurs.
Frozen N/AWeeksSafe. Solid state or frozen DMSO stocks prevent molecular collision.

Critical Insight: As 4-BCA hydrolyzes, it releases HBr, which lowers the pH of unbuffered solutions. A spontaneous pH drop is a primary indicator of degradation [1].

Module 3: Troubleshooting & Diagnostics

Use this decision tree when experimental results are inconsistent (e.g., low labeling efficiency, precipitation).

Interactive Troubleshooting Workflow

Troubleshooting Start Issue: Inconsistent Results with 4-BCA CheckSolubility Is the solution cloudy or precipitating? Start->CheckSolubility CloudyYes Likely Polymerization or Low pH Insolubility CheckSolubility->CloudyYes Yes CloudyNo Solution is clear CheckSolubility->CloudyNo No CheckpH Check pH of solution Action1 Action: Dissolve in DMSO first. Add dropwise to vortexing buffer. CloudyYes->Action1 pHCheck Has pH dropped significantly since preparation? CloudyNo->pHCheck pHYes Hydrolysis Confirmed (HBr release) pHCheck->pHYes Yes pHNo Check Reagent Purity (HPLC/NMR) pHCheck->pHNo No Action2 Action: Discard stock. Prepare fresh. pHYes->Action2

Figure 2: Diagnostic logic for identifying 4-BCA failure modes.

Common Failure Modes
  • Cloudiness upon addition to water: 4-BCA has limited water solubility. If added too quickly, it precipitates.

    • Fix: Dissolve in DMSO or Ethanol first (see Protocol A).

  • Loss of Thiol Reactivity: The reagent has hydrolyzed to 4-hydroxycrotonic acid, which does not react with cysteines.

    • Fix: Measure

      
       in your specific buffer. If >1 hour is needed, lower temperature to 4°C.
      

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Maximize shelf-life and solubility.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid alcohols (MeOH/EtOH) for long-term storage as solvolysis (formation of ethyl esters/ethers) can occur over weeks [2].

  • Concentration: Prepare a high-concentration stock (e.g., 100 mM to 500 mM). High concentrations minimize the solvent-to-solute ratio, reducing relative hydrolysis rates if trace water is present.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Self-Validation: Upon thawing, the solution must be clear. Any precipitate indicates polymerization or moisture contamination.

Protocol B: Aqueous Reaction Setup (Thiol Alkylation)

Objective: React 4-BCA with protein/peptide thiols before hydrolysis occurs.

  • Buffer Selection: Use non-nucleophilic buffers.

    • Recommended: Phosphate, HEPES, MOPS.

    • Avoid: Tris (contains primary amines which can react with the bromide over time), DTT (competing thiol).

  • The "Just-in-Time" Dilution:

    • Step 1: Equilibrate your protein/peptide in the reaction buffer (pH 7.0–7.5).

    • Step 2: Thaw 4-BCA DMSO stock.

    • Step 3: Add 4-BCA to the reaction last .

    • Step 4: Vortex immediately.

  • Quenching: Stop the reaction by acidifying to pH < 3 (stabilizes remaining bromide but stops nucleophilic attack) or adding excess DTT to scavenge remaining reagent.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve 4-BCA if it precipitates? A: No. Heating accelerates hydrolysis exponentially (Arrhenius equation). If it precipitates, use a co-solvent (DMSO/Acetonitrile) to dissolve it first, then dilute.

Q: Why did my pH drop during the reaction? A: Hydrolysis of 4-BCA releases HBr (Hydrobromic acid). If your buffer capacity is too low (e.g., < 20 mM), the released acid will lower the pH, potentially affecting protein stability or reaction kinetics [3]. Increase buffer concentration to 50-100 mM.

Q: Is the cis or trans isomer more stable? A: Commercial 4-BCA is typically the trans (E) isomer. The cis isomer is prone to lactonization (cyclization) to form furanones, making it significantly less stable in solution. Store strictly away from light to prevent photo-isomerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Allylic Carbon).

  • Sigma-Aldrich. (2024). Product Specification: this compound.[2][3] (Solubility and Storage Data).

  • Halgand, F., et al. (2004). Monitoring of protein-drug adducts by mass spectrometry. (Discusses alkylating agent hydrolysis kinetics in proteomics).

Sources

Inconsistent results with 4-Bromocrotonic acid treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Bromocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering inconsistent or unexpected results during their experiments with this versatile alkylating agent. As a reactive intermediate, the efficacy of this compound is highly dependent on its purity, isomeric form, and handling. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your results.

This compound is widely used as a fatty acid blocking agent and an intermediate in organic synthesis[1]. In biological systems, it acts as an effective inhibitor of fatty acid oxidation and ketone body degradation by targeting key enzymes like 3-ketoacyl-CoA thiolase[2]. However, its reactivity and potential for isomerization can lead to significant experimental variability. This guide will walk you through the causality behind these issues and provide actionable solutions.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific problems you may encounter. Each entry details potential causes and provides a logical workflow to identify and solve the issue.

Question 1: Why am I seeing variable reactivity or low yields in my alkylation reaction?

Answer: Variable reactivity is the most common issue reported and typically stems from three primary sources: reagent quality, the presence of geometric isomers, or reaction conditions.

Causality: this compound is an alkylating agent; its reactivity is centered on the electrophilic carbon bearing the bromine atom. The commercially available form is predominantly the (E)-isomer (trans)[1][3]. The presence of the less reactive (Z)-isomer (cis), impurities from synthesis (e.g., succinimide), or degradation products can significantly reduce the concentration of the active reagent, leading to lower-than-expected yields.

Troubleshooting Workflow:
  • Assess Reagent Purity & Integrity: Do not assume the purity stated on the bottle is accurate, especially if the container has been opened multiple times.

    • Purity Verification: The purity of this compound can be assessed using several analytical methods[4]. Quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) are ideal.

    • Isomeric Ratio Analysis: The ratio of (E) to (Z) isomers can be determined using ¹H NMR spectroscopy. The coupling constants for the vinyl protons are characteristically different for the cis and trans isomers.

  • Evaluate Storage Conditions: This compound is sensitive to heat and air[5].

    • Confirm that the compound has been stored in a refrigerator (2-8°C) under an inert gas like argon or nitrogen, as recommended by suppliers[1][3][6]. Improper storage leads to degradation.

  • Optimize Reaction Conditions: Alkylation reactions are sensitive to temperature and solvent.

    • Temperature Control: Side reactions can occur at elevated temperatures[7]. If your protocol involves heating, ensure precise temperature control and consider running the reaction at a lower temperature for a longer duration.

    • Solvent Purity: Ensure your solvent is anhydrous and free of nucleophilic impurities (e.g., amines, water) that could consume the alkylating agent.

Workflow Diagram: Diagnosing Low Yields

G start Low or Inconsistent Yields check_purity Step 1: Verify Reagent Purity & Isomeric Ratio (NMR/HPLC) start->check_purity purity_ok Purity & Isomer Ratio Correct? check_purity->purity_ok purify Purify by Recrystallization purity_ok->purify No check_storage Step 2: Review Storage Conditions purity_ok->check_storage Yes purify->check_purity storage_ok Stored at 2-8°C under Inert Gas? check_storage->storage_ok new_reagent Discard and Use a New, Properly Stored Batch storage_ok->new_reagent No check_conditions Step 3: Optimize Reaction Conditions storage_ok->check_conditions Yes conditions_ok Anhydrous Solvent? Precise Temp Control? check_conditions->conditions_ok optimize Refine Protocol: Dry Solvent, Lower Temp conditions_ok->optimize No success Problem Resolved conditions_ok->success Yes optimize->success

Caption: A decision-making workflow for troubleshooting inconsistent results.

Question 2: My biological assay results are not reproducible. What could be the cause?

Answer: In biological experiments, inconsistent results with this compound often point to issues with stock solution stability, its interaction with media components, or the presence of inactive isomers.

Causality: this compound inhibits fatty acid metabolism by being converted into an active inhibitor, 3-keto-4-bromobutyryl-CoA, within the mitochondria[2]. If the compound degrades in your stock solution or culture media before it can reach its target, the effective concentration will be lower than intended, leading to variability. Furthermore, since the (E) and (Z) isomers can have different shapes and reactivities, a variable isomeric ratio in your starting material can lead to inconsistent biological activity[8][9].

Troubleshooting Protocol:
  • Stock Solution Preparation and Storage:

    • Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly react with the acid.

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Fresh Preparations: For maximum consistency, prepare fresh dilutions from the stock solution immediately before each experiment. Do not store diluted solutions in aqueous buffers or media for extended periods.

  • Assess Stability in Media:

    • Perform a stability test. Add this compound to your cell culture media at the final working concentration.

    • Incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the media, extract the compound, and analyze its concentration and integrity via HPLC. This will reveal if the compound is degrading over the course of your experiment.

  • Confirm Isomeric Purity:

    • As with chemical synthesis, ensure the starting material is predominantly the active (E)-isomer. If your supplier does not provide this information, analyze it via ¹H NMR.

Mechanism of Action & Potential for Isomerization

G cluster_isomer Isomerization Issue cluster_action Biological Pathway E_isomer (E)-4-Bromocrotonic Acid (trans, more active) Z_isomer (Z)-4-Bromocrotonic Acid (cis, less active) E_isomer->Z_isomer Light, Heat, Catalyst Cell Cellular Uptake E_isomer->Cell Mito Mitochondrial Conversion Cell->Mito Enzymatic Activation Thiolase 3-Ketoacyl-CoA Thiolase Mito->Thiolase Forms 3-keto-4-bromobutyryl-CoA Inhibition Inhibition of Fatty Acid Oxidation Thiolase->Inhibition

Caption: Isomerization affects the availability of the active compound for its biological target.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound? A: Store it in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen)[1][6]. It is sensitive to heat, air, and moisture[5]. For handling, always use personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or chemical fume hood, as it is corrosive and can cause severe skin burns and eye damage[6].

Q: What is the difference between the (E) and (Z) isomers of this compound? A: They are geometric isomers, also known as cis-trans isomers[8].

  • (E)-4-Bromocrotonic acid (trans): The bromine and the carboxylic acid group are on opposite sides of the carbon-carbon double bond. This is the more stable and commonly supplied isomer.

  • (Z)-4-Bromocrotonic acid (cis): The functional groups are on the same side of the double bond. The two isomers have different physical properties and may exhibit different biological activities and chemical reactivities due to their distinct three-dimensional shapes[8][10].

Q: How can I purify my batch of this compound? A: If analysis shows significant impurities or an unfavorable isomeric ratio, purification can be attempted. Recrystallization is a common method. A published procedure for a similar compound involves dissolving the crude material in a minimal amount of a hot solvent (e.g., a mixture including hexane) and allowing it to cool slowly to form crystals, which are then collected by filtration[1][11]. The appropriate solvent system may require some experimentation.

Q: What are the key analytical parameters to check for quality control? A: A comprehensive quality check should include the following:

ParameterRecommended Technique(s)Purpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure.
Purity HPLC, qNMR, GC (for volatile derivatives)Quantifies the percentage of the desired compound versus impurities[4].
Isomeric Ratio ¹H NMRDetermines the ratio of (E) to (Z) isomers based on vinyl proton coupling constants.
Residual Solvents GC-HS (Headspace Gas Chromatography)Detects and quantifies any remaining solvents from synthesis or purification.
Water Content Karl Fischer TitrationMeasures the amount of water, which can affect stability and reactivity.
Protocol: Purity and Isomer Ratio Analysis by ¹H NMR

This protocol provides a general method for assessing your this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a stable internal standard with a peak that does not overlap with your analyte signals (e.g., dimethyl sulfone).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

  • Data Analysis:

    • Purity: Integrate the area of a characteristic peak of this compound (e.g., one of the vinyl protons) and compare it to the integral of the known internal standard.

    • Isomer Ratio: The vinyl protons of the (E) and (Z) isomers will appear as distinct signals with different chemical shifts and coupling constants (J-values). The (E)-isomer typically has a larger coupling constant (~15 Hz) for the trans-protons compared to the (Z)-isomer (~10-12 Hz). The ratio of the integrals for these distinct peaks corresponds to the isomeric ratio.

References

  • McKean, M. C., et al. (1979). This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry. Available at: [Link]

  • Institute for Future Intelligence. Cis–Trans Isomerism. Available at: [Link]

  • Wikipedia. (2023). Cis–trans isomerism. Available at: [Link]

  • Chemistry Steps. Cis and Trans Isomers. Available at: [Link]

  • Google Patents. (2006). Preparation and use of alkylating agents.
  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available at: [Link]

  • Organic Syntheses. (1930). Resorcinol, 4-bromo-. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • MDPI. (2022). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]

Sources

Technical Support Center: Understanding the Impact of pH on 4-Bromocrotonic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromocrotonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this reactive covalent modifier. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction: The Critical Role of pH

This compound is an α,β-unsaturated carboxylic acid that acts as an irreversible inhibitor of enzymes such as carnitine acyltransferase.[1] Its reactivity and, consequently, its biological activity are profoundly influenced by the pH of the experimental environment. Understanding and controlling pH is paramount for obtaining reproducible and meaningful results. This guide will walk you through the key considerations, frequently asked questions, and troubleshooting strategies related to the impact of pH on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 4.13±0.10. For comparison, the experimental pKa of the parent compound, crotonic acid, is around 4.69.[2][3] The lower predicted pKa of the brominated form is expected due to the electron-withdrawing effect of the bromine atom, which stabilizes the carboxylate anion.

Why this matters: The pKa is the pH at which the carboxylic acid group is 50% ionized (in its carboxylate form, -COO⁻) and 50% non-ionized (-COOH).

  • Below the pKa: The protonated, neutral form of this compound predominates. This form is generally more membrane-permeable.

  • Above the pKa: The deprotonated, anionic form is the major species. This form can have different solubility and reactivity characteristics.

The ionization state of this compound directly impacts its solubility, cell permeability, and reactivity with target nucleophiles.

Q2: How does pH affect the stability of this compound in solution?
  • Acidic pH (below 4): Reasonably stable. For many pharmaceuticals, maximum stability is often observed in the slightly acidic range.[4]

  • Neutral pH (around 7): Moderate stability. The presence of hydroxide ions can catalyze the Michael addition of water to the double bond, leading to degradation.

  • Alkaline pH (above 8): Increased rate of degradation. The higher concentration of hydroxide ions will accelerate hydrolysis.

Experimental Insight: When preparing stock solutions and working solutions, it is advisable to use a slightly acidic buffer (e.g., pH 4-5) if long-term stability is required. For immediate use in biological assays, buffers in the physiological pH range (7.2-7.4) are standard, but prolonged incubation should be avoided if stability is a concern.

Q3: What is the optimal pH for the reaction of this compound with a target protein?

The optimal pH for covalent modification of a target protein by this compound is a balance between the reactivity of the compound and the nucleophilicity of the target amino acid residue, typically a cysteine.

The reaction proceeds via a Michael addition mechanism, where a nucleophile (like the thiolate anion of cysteine) attacks the β-carbon of the α,β-unsaturated system.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 4BCA This compound (Electrophile) Adduct Covalent Adduct 4BCA->Adduct Michael Addition Cys Cysteine Thiolate (Nucleophile) Cys->Adduct pH Optimal pH pH->4BCA Affects Stability pH->Cys Influences Nucleophilicity

Key Considerations:

  • Nucleophile pKa: The key nucleophile in many target proteins is the thiol group of a cysteine residue. The pKa of a typical cysteine thiol is around 8.5.[5] However, in the microenvironment of an enzyme's active site, this can be significantly lower. The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion (-S⁻). Therefore, a higher pH will favor the formation of the thiolate and increase the reaction rate.

  • Compound Stability: As discussed in Q2, this compound is less stable at higher pH.

The Trade-Off: There is a trade-off between increasing the nucleophilicity of the target cysteine (favored by higher pH) and maintaining the stability of this compound (favored by lower pH). The optimal pH will therefore be specific to the target protein and the experimental conditions. A common starting point for in vitro assays is in the physiological range of pH 7.0 - 8.0 .

Q4: My experiment is giving inconsistent results. Could pH be the issue?

Absolutely. Inconsistent results are a hallmark of uncontrolled pH. Here are some common scenarios:

  • Apparent loss of activity over time: If you are pre-incubating your protein with this compound for extended periods, the compound may be degrading, especially at neutral or alkaline pH.

  • Batch-to-batch variability: If the pH of your buffer preparations varies slightly between experiments, this can significantly alter the rate of covalent modification and the observed inhibitory effect.

  • Unexpectedly low potency: If your buffer pH is too low, the target cysteine may be predominantly in its less reactive protonated form, leading to a slower reaction rate and an underestimation of the compound's potency.

Troubleshooting Guide

Problem Potential Cause Related to pH Recommended Solution
Low or no inhibition observed The pH of the assay buffer is too low, resulting in a low concentration of the nucleophilic thiolate form of the target cysteine.Systematically increase the pH of the assay buffer in increments (e.g., from pH 6.5 to 8.0) to find the optimal pH for the reaction.
This compound has degraded in the stock solution.Prepare fresh stock solutions in a slightly acidic buffer or a suitable organic solvent like DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments The pH of the buffer is not consistent between batches.Always measure and, if necessary, adjust the pH of your buffers immediately before use. Use a calibrated pH meter.
The buffer capacity is insufficient to handle pH changes during the experiment (e.g., from the addition of acidic or basic compounds).Use a buffer with a pKa close to the desired experimental pH and at a sufficient concentration (typically 25-100 mM).
Time-dependent loss of inhibition This compound is degrading in the assay buffer during the course of the experiment.Reduce the pre-incubation time of this compound with the target protein. Run a time-course experiment to determine the stability of the compound under your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood. It is a corrosive solid.[6]

  • Solvent Selection:

    • For long-term storage: Dissolve in a minimal amount of anhydrous DMSO to prepare a high-concentration stock (e.g., 10-100 mM).

    • For aqueous stocks: If an aqueous stock is required, use a buffer with a pH of 4.0-5.0 (e.g., 50 mM acetate buffer). Note that solubility in acidic water is limited.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.

  • Handling: Always thaw an aliquot completely and vortex gently before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal pH for Enzyme Inhibition

This protocol assumes a colorimetric or fluorometric enzyme assay.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is appropriate for each pH and that the ionic strength is consistent across all buffers.

  • Enzyme and Substrate Preparation: Prepare solutions of your target enzyme and its substrate in each of the prepared buffers.

  • Assay Setup: In a multi-well plate, set up reactions for each pH value. Include the following controls:

    • No enzyme control (buffer + substrate)

    • No inhibitor control (buffer + enzyme + substrate)

    • A range of this compound concentrations

  • Reaction Initiation and Monitoring:

    • Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at each pH.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Plot the percentage of enzyme inhibition versus the pH. The pH that gives the highest inhibition for a given concentration of this compound is the optimal pH.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffers Prepare Buffers (pH 6.0 - 8.5) Reagents Prepare Enzyme, Substrate, and Inhibitor Buffers->Reagents Setup Set up Reactions in Multi-well Plate Reagents->Setup Incubate Pre-incubate Enzyme with 4-BCA Setup->Incubate Initiate Add Substrate Incubate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Calculate Calculate Initial Rates Monitor->Calculate Plot Plot % Inhibition vs. pH Calculate->Plot Determine Determine Optimal pH Plot->Determine

Concluding Remarks

The successful use of this compound as a research tool is critically dependent on the careful control of pH. By understanding the interplay between the compound's stability, its ionization state, and the nucleophilicity of its biological target, researchers can design more robust experiments and obtain more reliable data. Always consider pH as a key variable in your experimental design and troubleshooting efforts.

References

  • Nitazoxanide stability and degradation kinetics in solution at different pH values. (n.d.). CORE. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2023, December 2). Crotonic acid. In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Merck. (n.d.). Crotonic Acid. In The Merck Index Online. Retrieved January 30, 2026, from [Link]

  • Bar-Even, A., Flamholz, A., Noor, E., & Milo, R. (2011). Thermodynamic constraints on enzyme-catalyzed reactions. Biochemical Society Transactions, 39(4), 1136-1140.
  • FooDB. (2010, April 8). Showing Compound Crotonic acid (FDB003283). Retrieved January 30, 2026, from [Link]

  • Chemcess. (2025, February 18). Crotonic Acid: Properties, Reactions, Production And Uses. Retrieved January 30, 2026, from [Link]

  • Morishita, T., & Toida, T. (1991). Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. Life Sciences, 75(1), 61-67.
  • Zloh, M., & Kirton, S. B. (2004). pH-dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucoside. ChemRxiv.
  • Copeland, R. A. (2016). A guide to developing and maintaining a clear understanding of the terminology used to evaluate diverse enzyme inhibitor mechanisms. Drug Hunter.
  • Poole, K., & Cowan, M. M. (2009). Cysteine reactivity: the kinetic and thermodynamic basis for its diverse biological functions. Antioxidants & Redox Signaling, 11(12), 3061-3080.
  • Liger, D., & Shapiro, A. B. (2018, February 16). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?
  • LibreTexts. (2025, June 29). 10.7: The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts.

Sources

Validation & Comparative

Technical Guide: Assay for 3-Ketoacyl-CoA Thiolase Activity Following 4-Bromocrotonic Acid Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for assessing 3-ketoacyl-CoA thiolase (3-KAT) activity following inhibition by 4-Bromocrotonic acid (4-BCA) . 4-BCA is a mechanism-based "suicide" inhibitor that targets the active site cysteine of thiolases, specifically distinguishing between mitochondrial and peroxisomal isoforms based on inactivation kinetics.

The gold standard for measuring this activity is the Direct Spectrophotometric Assay at 303 nm , which monitors the cleavage of the Mg²⁺-enolate complex of acetoacetyl-CoA. This guide compares this method against coupled enzyme assays, provides a self-validating protocol, and visualizes the inactivation mechanism.

Mechanistic Insight: 4-BCA Inhibition

Understanding the inhibitor's mechanism is prerequisite to designing the assay. 4-BCA itself is a pro-inhibitor; it must often be activated to its CoA-thioester form (4-bromocrotonyl-CoA) to bind the enzyme's active site. Once bound, it undergoes a reaction that generates a reactive intermediate, covalently modifying the catalytic cysteine (typically Cys89) and irreversibly inactivating the enzyme.

Figure 1: Mechanism of Suicide Inhibition

BCA_Mechanism BCA This compound (Pro-inhibitor) Activation Activation (Acyl-CoA Synthetase) BCA->Activation BCA_CoA 4-Bromocrotonyl-CoA (Active Inhibitor) Activation->BCA_CoA Complex Michaelis Complex (E·I) BCA_CoA->Complex + Thiolase Thiolase_Free Active Thiolase (Free Cys-SH) Thiolase_Free->Complex Alkylation Active Site Alkylation Complex->Alkylation k_inact Inactivated Irreversibly Inhibited Enzyme Alkylation->Inactivated Covalent Bond

Caption: 4-BCA requires activation to its CoA ester (in crude systems) or direct application of 4-bromocrotonyl-CoA (purified systems) to covalently modify the active site cysteine.

Methodological Comparison

Select the assay format based on your sample purity and sensitivity requirements.

FeatureDirect UV Assay (Recommended) Coupled Enzyme Assay DTNB (Ellman's) Assay
Principle Disappearance of Acetoacetyl-CoA enolate.Acetyl-CoA + Oxaloacetate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Citrate + CoA (via Citrate Synthase).
Reaction of free CoA thiol with DTNB.
Detection Absorbance decrease at 303 nm .[1]NADH production at 340 nm (via Malate Dehydrogenase).[2]Absorbance increase at 412 nm .
Specificity High (Specific to

-ketoacyl bond cleavage).
High (Specific to Acetyl-CoA generation).[3]Low (Detects any free thiol/deacylase activity).
Sensitivity Moderate (Limit:

1-5 nmol/min).
High (NADH extinction coefficient is favorable).High.
Interference High UV absorption by proteins/nucleotides.Lag phase; requires auxiliary enzymes (CS, MDH).High background if extract contains thiols (DTT/GSH).
Suitability Best for 4-BCA kinetic studies. Good for very low activity samples.Not recommended for crude extracts.

Detailed Protocol: Direct UV Assay (303 nm)

This protocol is optimized for measuring residual activity after 4-BCA treatment.

Reagents Preparation[3][5][6]
  • Assay Buffer: 100 mM Tris-HCl, pH 8.1.

  • Magnesium Chloride (MgCl₂): 25 mM (Essential for enolate complex formation at 303 nm).

  • Substrate: 100 µM Acetoacetyl-CoA (AcAc-CoA).

  • Cofactor: 100 µM Coenzyme A (CoASH).

  • Inhibitor Stock: this compound (dissolved in water/ethanol) or 4-Bromocrotonyl-CoA (for purified enzyme).

Experimental Workflow

The experiment involves two phases: the Inactivation Phase (pre-incubation) and the Activity Assay Phase .

Figure 2: Assay Workflow

Assay_Workflow Start Sample Prep (Mitochondria/Purified Enzyme) PreInc Pre-Incubation + 4-BCA (0 - 20 min) Start->PreInc Aliquot Aliquot Sample PreInc->Aliquot At time t Mix Add to Cuvette: Tris pH 8.1 + MgCl2 + CoA Aliquot->Mix StartRxn Start Reaction: Add Acetoacetyl-CoA Mix->StartRxn Measure Measure A303 (Kinetic Mode) StartRxn->Measure

Caption: Step-by-step workflow for determining time-dependent inactivation kinetics.

Step-by-Step Procedure
  • Pre-Incubation (Inactivation Step):

    • Incubate the enzyme sample (0.1–0.5 mg/mL protein) with varying concentrations of 4-BCA (e.g., 0, 10, 50, 100 µM) at 30°C.

    • Critical: If using crude mitochondria, add ATP and Mg²⁺ to allow endogenous synthetases to activate 4-BCA to its CoA ester. If using purified enzyme, use 4-bromocrotonyl-CoA directly.

    • Withdraw aliquots at defined time points (e.g., 0, 2, 5, 10, 20 min).

  • Spectrophotometer Setup:

    • Wavelength: 303 nm .[1]

    • Mode: Kinetic (Decrease in absorbance).

    • Temperature: 30°C.

  • Reaction Assembly (In Cuvette):

    • Add 900 µL Assay Buffer (100 mM Tris-HCl pH 8.1).

    • Add 20 µL MgCl₂ (25 mM stock).

    • Add 10 µL CoASH (10 mM stock).

    • Add Enzyme Aliquot (from step 1).

    • Baseline: Record for 30 seconds to ensure no background degradation.

  • Initiation:

    • Add 10 µL Acetoacetyl-CoA (10 mM stock) to initiate the reaction.

    • Mix rapidly by inversion.

  • Data Collection:

    • Monitor

      
       for 1–3 minutes. The linear range is typically the first 60 seconds.
      
Calculation

Calculate the specific activity using the extinction coefficient of the AcAc-CoA-Mg²⁺ enolate:





Data Analysis: Determining

To validate the mechanism-based inhibition, plot the data as follows:

  • Primary Plot: Plot

    
     vs. Pre-incubation Time (
    
    
    
    ) for each inhibitor concentration
    
    
    . The slope of these lines gives the observed inactivation rate constant,
    
    
    .
  • Secondary Plot: Plot

    
     vs. 
    
    
    
    .
    • The y-intercept =

      
       (maximal rate of inactivation).
      
    • The x-intercept =

      
       (affinity of the inhibitor for the enzyme).
      

Troubleshooting & Self-Validation (Trustworthiness)

A self-validating system requires internal controls to rule out artifacts.

  • Control 1 (No Substrate): Run the assay with Enzyme + CoA but without Acetoacetyl-CoA. If

    
     decreases, you have non-specific thioesterase activity or background oxidation.
    
  • Control 2 (Reversibility Check): Dilute the 4-BCA-treated enzyme 100-fold into the assay buffer. If activity recovers, the inhibition is reversible (competitive), not suicide inhibition. 4-BCA inhibition should be irreversible upon dilution.

  • Control 3 (Wavelength Specificity): Ensure the signal is specific to the enolate. If you lower the pH to 6.0, the 303 nm peak should vanish (keto form dominates).

References

  • Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Journal of Biological Chemistry, 257(10), 5408–5413. Link

  • Schulz, H. (1974). Long chain enoyl coenzyme A hydratase from pig heart. Journal of Biological Chemistry, 249(9), 2704-2709. (Describes the 303 nm assay principle). Link

  • Middleton, B. (1973). The oxoacyl-coenzyme A thiolases of animal tissues. Biochemical Journal, 132(4), 717–730. Link

  • Staack, H., et al. (1978). 4-Pentenoic acid: A suicide inhibitor of 3-ketoacyl-CoA thiolase. Journal of Biological Chemistry, 253, 1827-1831. (Comparative mechanism study). Link

Sources

Targeting the Terminal Step: A Comparative Guide to 4-Bromocrotonic Acid vs. CPT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fatty Acid Oxidation (FAO) inhibitors, 4-Bromocrotonic acid (4-BCA) occupies a unique niche as a suicide substrate targeting the final step of the


-oxidation spiral. Unlike the widely used Etomoxir , which blocks mitochondrial entry at CPT1, 4-BCA irreversibly inhibits 3-ketoacyl-CoA thiolase (3-KAT) .

This guide provides a technical comparison of 4-BCA against standard FAO inhibitors, detailing its mechanism, experimental utility, and specific protocols for validation in metabolic assays.

Part 1: Mechanism of Action & Comparative Pharmacology

The "Trojan Horse" Mechanism of 4-BCA

This compound is not an active inhibitor in its native form. It functions as a pro-inhibitor that exploits the mitochondrial machinery to destroy it.

  • Activation: Upon entering the mitochondrial matrix, 4-BCA is recognized by medium-chain acyl-CoA synthetase and converted into 4-bromocrotonyl-CoA .

  • Hydration: It enters the

    
    -oxidation spiral, where crotonase hydrates it to 3-hydroxy-4-bromobutyryl-CoA .
    
  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase converts it to 3-keto-4-bromobutyryl-CoA .[1]

  • Suicide Inhibition: This final metabolite is a reactive alkylating agent. It covalently binds to the active site cysteine of 3-ketoacyl-CoA thiolase (ACAA2) , permanently inactivating the enzyme.

Comparative Analysis: 4-BCA vs. Alternatives
FeatureThis compound Etomoxir Trimetazidine
Primary Target 3-Ketoacyl-CoA Thiolase (3-KAT)Carnitine Palmitoyltransferase 1 (CPT1)3-Ketoacyl-CoA Thiolase (3-KAT)
Inhibition Type Irreversible (Suicide Substrate)Irreversible (at active site)Reversible (Competitive)
Site of Action Mitochondrial Matrix (Terminal Step)Outer Mitochondrial Membrane (Entry Step)Mitochondrial Matrix (Terminal Step)
Metabolic Consequence Accumulation of 3-ketoacyl-CoA & Acyl-CoA intermediatesAccumulation of Cytosolic Acyl-CoA / Free Fatty AcidsAccumulation of 3-ketoacyl-CoA
Specificity Risks High specificity for Thiolase I & II; minimal off-target respiration effects.High-dose (>50µM) inhibits Complex I and CoA pools.Generally safe; partial inhibition shifts metabolism to glucose (Randle Cycle).
Primary Use Case Mechanistic Probe: Confirms flux through full

-oxidation spiral.
General Blockade: Standard control for total FAO shutdown.Clinical Therapeutic: Anti-anginal (metabolic shifter).
Pathway Visualization

The following diagram illustrates the distinct blockade points of Etomoxir (Entry) versus 4-BCA (Exit/Spiral).

FAO_Pathway cluster_matrix Mitochondrial Matrix FA Free Fatty Acid (Cytosol) AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase AcylCarn Acyl-Carnitine AcylCoA->AcylCarn CPT1 Carnitine Carnitine Mito_AcylCoA Mitochondrial Acyl-CoA AcylCarn->Mito_AcylCoA CACT / CPT2 Enoyl Enoyl-CoA Mito_AcylCoA->Enoyl Acyl-CoA DH Hydroxy 3-Hydroxyacyl-CoA Enoyl->Hydroxy Enoyl-CoA Hydratase Keto 3-Ketoacyl-CoA Hydroxy->Keto 3-Hydroxyacyl-CoA DH AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) Keto->AcetylCoA 3-Ketoacyl-CoA Thiolase (3-KAT) Etomoxir Etomoxir Etomoxir->AcylCarn Inhibits CPT1 BCA This compound BCA->AcetylCoA Suicide Inhibition of 3-KAT

Caption: FAO pathway showing Etomoxir blocking mitochondrial entry and 4-BCA blocking the terminal thiolysis step.

Part 2: Experimental Protocols

Protocol A: Respiration Assay (Seahorse XF / Oxygraph)

Objective: Differentiate between transport-limited FAO (CPT1) and enzymatic capacity (Thiolase) using 4-BCA.

Reagents:

  • Assay Medium: MAS Buffer (70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA).

  • Substrate: Palmitoyl-carnitine (50 µM) + Malate (0.5 mM). Note: Using Palmitoyl-carnitine bypasses CPT1, isolating the

    
    -oxidation spiral.
    
  • Inhibitor: this compound (Stock: 10 mM in Ethanol/Water).

Workflow:

  • Isolation: Isolate mitochondria from tissue (heart/liver) or permeabilize cells (Plasma Membrane Permeabilizer / Digitonin).

  • Baseline: Add mitochondria to the chamber. Record State 2 respiration (Substrate only).

  • ADP Addition: Add ADP (2-4 mM) to induce State 3 (maximal respiration).

  • Inhibition Challenge:

    • Group A (Control): Vehicle only.

    • Group B (4-BCA): Inject 4-BCA (Final concentration: 20–50 µM ).

    • Group C (Etomoxir): Inject Etomoxir (Final concentration: 20 µM).

  • Observation:

    • 4-BCA: Rapid, progressive decline in Oxygen Consumption Rate (OCR) as the inhibitor is metabolized to the CoA ester and inactivates thiolase.

    • Etomoxir: If using Palmitoyl-carnitine as substrate, Etomoxir should have minimal effect (since CPT1 is bypassed). If using Palmitate, Etomoxir will inhibit. This distinguishes transport vs. spiral inhibition.

Protocol B: 14C-Palmitate Oxidation Assay

Objective: Quantify the production of CO₂ and Acid Soluble Metabolites (ASM).

  • Pre-incubation: Incubate cells/mitochondria with 4-BCA (50 µM) for 15 minutes prior to substrate addition. This allows time for the "suicide" conversion to 3-keto-4-bromobutyryl-CoA.

  • Pulse: Add [1-14C]-Palmitate (bound to BSA).

  • Chase: Incubate for 1-2 hours at 37°C.

  • Termination: Stop reaction with Perchloric Acid (PCA).

    • CO₂ Trap: Capture released 14CO₂ on benzethonium hydroxide-soaked filter paper (measures complete oxidation/TCA cycle flux).

    • Supernatant: The PCA-soluble fraction contains Acetyl-CoA and ketone bodies (ASM).

  • Result Interpretation:

    • 4-BCA treatment will drastically reduce both CO₂ and ASM radioactivity, confirming blockade of Acetyl-CoA release.

Part 3: Data Interpretation & Troubleshooting

Why use 4-BCA instead of Etomoxir?
  • Substrate Specificity Studies: If you are feeding cells Short/Medium Chain Fatty Acids (SCFAs/MCFAs) like Octanoate, they bypass CPT1 and enter mitochondria directly. Etomoxir will not inhibit their oxidation. 4-BCA will inhibit SCFA/MCFA oxidation because it blocks the common downstream thiolase.

  • Ketone Body Degradation: 4-BCA inhibits acetoacetyl-CoA thiolase (Thiolase II), making it a potent tool to block ketone body utilization (ketolysis) in tissues like the heart or brain.

Troubleshooting Table
ObservationPossible CauseSolution
No inhibition observed with 4-BCA Insufficient activation time.Pre-incubate mitochondria/cells for 10-20 mins before adding substrate.
Inhibition of Pyruvate oxidation Non-specific toxicity.4-BCA should not inhibit pyruvate oxidation. If observed, lower concentration <50 µM.
Etomoxir works, 4-BCA fails Substrate is not entering

-oxidation.
Ensure substrate is a fatty acid.[2][3][4][5][6][7] If using Palmitate, ensure CPT1 is active.

References

  • Olowe, Y., & Schulz, H. (1982). this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[1] Journal of Biological Chemistry.

  • Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences.

  • Yang, S. Y., et al. (1987). Fatty acid oxidation in rat brain is limited by the low activity of 3-ketoacyl-coenzyme A thiolase.[8] Journal of Biological Chemistry.

  • Lopaschuk, G. D., et al. (2010). Regulation of Fatty Acid Oxidation. Physiological Reviews.

  • Divakaruni, A. S., et al. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism.[6][9]

Sources

A Tale of Two Brominated Fatty Acids: A Comparative Guide to the Mechanisms of 4-Bromocrotonic Acid and 2-Bromopalmitate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of metabolic and post-translational modification inhibitors, the selection of the appropriate chemical tool is paramount. Among the arsenal of available compounds, halogenated fatty acid analogs have proven invaluable for dissecting intricate cellular processes. This guide provides an in-depth, objective comparison of two widely used yet mechanistically distinct inhibitors: 4-bromocrotonic acid and 2-bromopalmitate. While both are brominated fatty acids, their cellular targets and resulting biological effects diverge significantly, a critical consideration for experimental design and data interpretation in drug development and fundamental research.

Introduction: Distinguishing Roles in Cellular Machinery

This compound and 2-bromopalmitate are both valuable research tools, but their applications are rooted in their distinct mechanisms of action. This compound primarily disrupts cellular energy metabolism by inhibiting fatty acid β-oxidation. In contrast, 2-bromopalmitate is widely employed as a broad-spectrum inhibitor of protein S-palmitoylation, a crucial lipid-based post-translational modification. Understanding these fundamental differences is the first step toward their effective and appropriate use in research.

Mechanism of Action: A Head-to-Head Comparison

The divergent activities of these two compounds stem from their unique interactions with key cellular enzymes.

This compound: A Potent Inhibitor of Fatty Acid Oxidation

This compound exerts its inhibitory effect on the mitochondrial β-oxidation pathway. It acts as a suicide substrate, requiring metabolic activation to become a potent inhibitor.[1] Once inside the cell, it is converted to its coenzyme A (CoA) thioester and subsequently processed by enzymes of the β-oxidation pathway to form 3-keto-4-bromobutyryl-CoA.[1] This reactive intermediate then irreversibly inhibits two key thiolase enzymes:

  • 3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a two-carbon unit from the fatty acyl chain.

  • Acetoacetyl-CoA thiolase: This enzyme is involved in both ketone body synthesis and degradation.[1]

By inactivating these thiolases, this compound effectively halts the breakdown of fatty acids for energy production and disrupts ketone body metabolism.[1] This leads to a measurable decrease in mitochondrial respiration when fatty acids are the primary substrate.[1]

dot

FattyAcidOxidation cluster_MitochondrialMatrix Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA thiolytic cleavage ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA thiolytic cleavage Thiolase 3-Ketoacyl-CoA Thiolase Thiolase->KetoacylCoA FourBC This compound ActivatedFourBC 3-Keto-4-bromobutyryl-CoA FourBC->ActivatedFourBC Metabolic Activation (β-oxidation enzymes) ActivatedFourBC->Thiolase Irreversible Inhibition

Caption: Mechanism of this compound Inhibition of Fatty Acid β-Oxidation.

2-Bromopalmitate: A Promiscuous Inhibitor of Protein S-Palmitoylation

2-Bromopalmitate (2-BP) is a widely used tool to study protein S-palmitoylation, a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue. This modification plays a critical role in protein trafficking, localization, and function.[2][3]

The primary mechanism of 2-BP involves its conversion to 2-bromopalmitoyl-CoA within the cell.[2][4] This activated form then acts as an irreversible inhibitor of a family of enzymes known as DHHC palmitoyl acyltransferases (PATs), which are responsible for catalyzing S-palmitoylation.[2][4] 2-BP has been shown to inhibit DHHC PATs with an IC50 of approximately 10-15 µM in vitro.[2]

However, the story of 2-BP is complicated by its promiscuity. It is a non-selective inhibitor that affects a wide range of enzymes, many of which are involved in lipid metabolism.[2][3] This lack of specificity is a critical consideration when interpreting experimental results obtained using 2-BP.

SPalmitoylation

Caption: Workflow for Measuring Mitochondrial Respiration.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES, pH 7.2)

  • Substrates: Palmitoyl-L-carnitine, L-malate

  • ADP

  • Inhibitors: this compound, Oligomycin, FCCP, Rotenone, Antimycin A

  • Oxygen sensor system (e.g., Seahorse XF Analyzer or Oroboros O2k)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Add respiration buffer to the wells of the microplate.

    • Add isolated mitochondria to each well to a final concentration of 5-10 µ g/well .

    • Add substrates (e.g., 10 µM Palmitoyl-L-carnitine and 5 mM L-malate).

    • Add this compound at various concentrations to the treatment wells and a vehicle control to the control wells.

  • Oxygen Consumption Measurement:

    • Place the plate in the oxygen sensor instrument and equilibrate.

    • Measure the basal oxygen consumption rate (OCR).

    • Sequentially inject ADP (to stimulate ATP synthesis), oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption). [5][6][7]5. Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in the presence of this compound indicates inhibition of fatty acid oxidation.

Protocol 2: In Vitro Assay for DHHC Palmitoyl Acyltransferase (PAT) Activity

This protocol measures the ability of a compound to inhibit the transfer of a palmitoyl group from palmitoyl-CoA to a peptide substrate by a specific DHHC enzyme.

Materials:

  • Purified or recombinant DHHC enzyme

  • Fluorescently labeled peptide substrate (e.g., a peptide corresponding to the N-terminus of a known palmitoylated protein)

  • Palmitoyl-CoA

  • 2-Bromopalmitate

  • Assay buffer (e.g., HEPES buffer containing a reducing agent like DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add the DHHC enzyme to each well.

    • Add 2-bromopalmitate at various concentrations to the treatment wells and a vehicle control to the control wells. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction:

    • Add the fluorescently labeled peptide substrate to each well.

    • Add palmitoyl-CoA to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the fluorescence polarization or fluorescence intensity in each well using a plate reader. An increase in fluorescence polarization or a change in intensity indicates the attachment of the hydrophobic palmitoyl group to the peptide.

  • Data Analysis: Plot the fluorescence signal against the concentration of 2-bromopalmitate to determine the IC50 value.

Protocol 3: Metabolic Labeling of Palmitoylated Proteins

This protocol allows for the visualization and quantification of protein palmitoylation in living cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Palmitic acid azide or alkyne analog (e.g., 17-octadecynoic acid)

  • 2-Bromopalmitate

  • Click chemistry reagents (e.g., fluorescently tagged alkyne or azide, copper(I) catalyst, ligand, reducing agent)

  • Lysis buffer

  • SDS-PAGE gels and Western blotting reagents

  • Fluorescence scanner or streptavidin-HRP for detection

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of 2-bromopalmitate or vehicle for 1-2 hours.

    • Add the palmitic acid analog to the culture medium and incubate for 4-6 hours to allow for metabolic incorporation.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the fluorescently tagged alkyne or azide, copper(I) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to the cell lysate.

    • Incubate the reaction for 1 hour at room temperature.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the palmitoylated proteins using an in-gel fluorescence scanner.

    • Alternatively, transfer the proteins to a membrane and detect the biotin-tagged proteins using streptavidin-HRP and chemiluminescence.

  • Data Analysis: Quantify the fluorescence or chemiluminescence signal to determine the extent of palmitoylation. A decrease in the signal in 2-bromopalmitate-treated cells indicates inhibition of protein palmitoylation.

Conclusion and Recommendations

This compound and 2-bromopalmitate are powerful tools for probing distinct cellular pathways. This compound is a relatively specific inhibitor of fatty acid β-oxidation and is the preferred tool for studying the consequences of impaired mitochondrial fatty acid metabolism. Its mechanism is well-defined, and its off-target effects appear to be limited.

In contrast, while 2-bromopalmitate is an effective inhibitor of protein S-palmitoylation, its promiscuity necessitates careful experimental design and interpretation. Researchers using 2-BP should be aware of its numerous off-target effects and consider validating their findings with more specific approaches, such as genetic knockdown or knockout of individual DHHC enzymes. When studying S-palmitoylation, it is crucial to include appropriate controls to rule out confounding effects from the inhibition of other metabolic pathways.

Ultimately, the choice between these two inhibitors depends on the specific biological question being addressed. A thorough understanding of their respective mechanisms of action and potential for off-target effects is essential for generating robust and reliable scientific data.

References

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Ketone Body Assay Kit (Colorimetric) ARG82173. Retrieved from [Link]

  • Bridges, D. (2017, July 20). BHB Assay. Bridges Lab Protocols. Retrieved from [Link]

  • Fong, J. C., Leu, S. J., & Chai, S. P. (1997). Differential inhibition of lipolysis by 2-bromopalmitic acid and this compound in 3T3–L1 adipocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(1), 65–73.
  • Gholampour, H. (n.d.). A novel chemical method for measuring ketone bodies in subclinical ketosis. Journal of Cell and Animal Biology, 5(16), 336-339.
  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Hellen, P., et al. (2018). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Redox Biology, 16, 349-361.
  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Liu, D., et al. (2024). 2-Bromopalmitate depletes lipid droplets to inhibit viral replication. Journal of Virology, 98(4), e00171-24.
  • Martin, B. R., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1956–1963.
  • Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

  • O'Donnell, J. C., et al. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols, 5(3), 102437.
  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232.
  • Resh, M. D. (2009). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Methods in Molecular Biology, 521, 247–257.
  • Schulz, H. (1982). This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart. The Journal of Biological Chemistry, 257(10), 5408–5413.
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  • Vulesevic, B., et al. (2021). A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy. Investigative Ophthalmology & Visual Science, 62(11), 2.
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  • Burri, L., & Brattelid, T. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Biochemical Pharmacology, 151, 41-49.
  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1956-1963.
  • Dekker, F. J., et al. (2010). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Journal of Lipid Research, 51(11), 3296–3302.
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  • Kostiuk, M. A., et al. (2008). Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium. Journal of Molecular and Cellular Cardiology, 44(4), 685–695.
  • Liang, X., et al. (2020). Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Mateus, L., et al. (2013).
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Comparative Guide: Efficacy of 4-Bromocrotonic Acid vs. Trimetazidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Metabolic Scientists, and Drug Development Professionals

Executive Summary: The "Sledgehammer" vs. The "Modulator"

In the landscape of metabolic modulation, 4-Bromocrotonic Acid (4-BCA) and Trimetazidine (TMZ) represent two diametrically opposed approaches to inhibiting fatty acid oxidation (FAO). While both target the final step of


-oxidation—mediated by 3-ketoacyl-CoA thiolase (3-KAT) —their utility is defined by their binding kinetics.
  • This compound is a suicide inhibitor . It is a research tool used to irreversibly ablate enzyme activity to validate kinetic models. Its "efficacy" is defined by total pathway shutdown, often leading to toxic accumulation of intermediates (CoA trapping).

  • Trimetazidine is a metabolic modulator .[1][2][3][4][5] It is a clinical therapeutic that reversibly and partially inhibits 3-KAT. Its efficacy is defined by shifting substrate preference from fatty acids to glucose (the "Randle Cycle" shift) without inducing the metabolic toxicity seen with 4-BCA.

This guide analyzes the mechanistic divergence of these two agents, providing experimental protocols for their use in pre-clinical research.

Mechanistic Divergence
2.1 The Shared Target: 3-Ketoacyl-CoA Thiolase (3-KAT)

The 3-KAT enzyme catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into Acetyl-CoA and a shortened Acyl-CoA.[2][5][6][7][8] This is the rate-limiting step in


-oxidation under certain ischemic conditions.
2.2 this compound: Mechanism of Suicide Inhibition

4-BCA is not an inhibitor in its native form. It acts as a mechanism-based inactivator :

  • Bioactivation: 4-BCA is activated by acyl-CoA synthetase to form 4-bromocrotonyl-CoA .

  • Hydration: This intermediate is hydrated to 3-keto-4-bromobutyryl-CoA .

  • Alkylation: The 3-keto derivative enters the active site of 3-KAT. The reactive bromide moiety alkylates a critical active-site cysteine residue (Cys-89 or equivalent), forming a stable covalent bond.

  • Outcome: Irreversible inactivation. The enzyme is permanently disabled, leading to a complete block of

    
    -oxidation and the accumulation of long-chain acyl-CoA esters upstream.
    
2.3 Trimetazidine: Mechanism of Competitive Modulation

TMZ acts as a competitive inhibitor of long-chain 3-KAT (LC 3-KAT).

  • Binding: TMZ competes with 3-ketoacyl-CoA substrates for the active site but does not covalently modify the enzyme.

  • Metabolic Shift: By partially inhibiting FAO, TMZ forces the heart to rely on glucose oxidation. Glucose oxidation yields a higher Phosphate/Oxygen (P/O) ratio (more ATP per molecule of oxygen consumed).[5]

  • Outcome: "Oxygen sparing" effect. Unlike 4-BCA, TMZ allows enough flux to prevent the massive accumulation of toxic acyl-CoAs (which can cause arrhythmias and membrane damage).

Visualization: The Pathway Blockade

The following diagram illustrates the


-oxidation cycle and the distinct intervention points of 4-BCA and TMZ.

FAO_Pathway FattyAcid Free Fatty Acid (Cytosol) AcylCoA_Cyto Acyl-CoA (Cytosol) FattyAcid->AcylCoA_Cyto Activation AcylCarn Acyl-Carnitine AcylCoA_Cyto->AcylCarn CPT-1 AcylCoA_Mito Acyl-CoA (Mitochondria) AcylCarn->AcylCoA_Mito Translocation EnoylCoA Trans-2-Enoyl-CoA AcylCoA_Mito->EnoylCoA Dehydrogenation HydroxyCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyCoA Hydration KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA Oxidation KetoCoA->AcylCoA_Mito Accumulation Feedback (Caused by 4-BCA) KAT 3-Ketoacyl-CoA Thiolase (3-KAT) KetoCoA->KAT AcetylCoA Acetyl-CoA + Shortened Acyl-CoA CPT1 CPT-1 KAT->AcetylCoA Cleavage BCA This compound (Irreversible Alkylation) BCA->KAT Covalent Modification (Blocks Flux) TMZ Trimetazidine (Competitive Inhibition) TMZ->KAT Competes with Substrate (Reduces Flux)

Caption: Figure 1. Mechanism of Action. 4-BCA covalently modifies 3-KAT, causing upstream accumulation of Acyl-CoA. TMZ competitively inhibits 3-KAT, allowing regulated flux.

Comparative Efficacy Data

The following table synthesizes data from isolated heart and mitochondrial studies comparing the physiological impact of these agents.

FeatureThis compound (4-BCA)Trimetazidine (TMZ)
Primary Classification Research Tool (Suicide Inhibitor)Clinical Drug (Metabolic Modulator)
Binding Type Irreversible (Covalent Alkylation)Reversible (Competitive)
Target Specificity 3-KAT & Acetoacetyl-CoA ThiolaseSelective for Long-Chain 3-KAT
Effect on FAO Flux Complete Inhibition (>95%)Partial Inhibition (~10-30%)
Metabolic Consequence CoA Trapping: Massive accumulation of Acyl-CoA and Acyl-carnitine.Metabolic Shift: Increases Glucose Oxidation; preserves free CoA pool.
Physiological Outcome Negative Inotropy: Increases LVEDP (stiffness) in ischemia due to lipid toxicity.Cardioprotection: Improves contractility and recovery in ischemia.[5]
Typical Concentration 0.1 - 0.5 mM (Mitochondrial Assay)1 - 10 µM (Therapeutic range)

Critical Insight: In perfused swine heart studies, 4-BCA treatment resulted in a 212% increase in tissue acyl-carnitine levels and depressed mechanical function (increased Left Ventricular End-Diastolic Pressure). In contrast, TMZ improves mechanical function by preventing acidosis, highlighting that complete inhibition of FAO is detrimental, whereas partial modulation is therapeutic.

Experimental Protocols
Protocol A: Validation of Thiolase Inhibition (Mitochondrial Assay)

Use this protocol to confirm the presence or kinetics of 3-KAT in a tissue sample using 4-BCA as a probe.

Materials:

  • Isolated rat heart mitochondria.[9]

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM EDTA.

  • Substrates: Acetoacetyl-CoA (for short chain), 3-Keto-palmitoyl-CoA (for long chain).

  • Inhibitor: this compound (dissolved in water, neutralized).

Workflow:

  • Pre-incubation: Incubate mitochondria (0.5 mg protein/mL) with 4-BCA (50 µM) for 5 minutes at 30°C. Note: 4-BCA requires activation; ensure the buffer contains CoA and ATP if using the acid form, or use synthesized 4-bromocrotonyl-CoA.

  • Substrate Addition: Initiate reaction by adding Acetoacetyl-CoA (40 µM) .

  • Measurement: Monitor the decrease in absorbance at 303 nm (disappearance of the Mg2+-enolate complex of acetoacetyl-CoA).

  • Control: Run a parallel sample without 4-BCA.

  • Calculation: % Inhibition =

    
    .
    
    • Expectation: >90% inhibition indicates functional 4-BCA uptake and activation.

Protocol B: Assessing Metabolic Shift (Glucose vs. Palmitate Oxidation)

Use this protocol to screen for TMZ-like efficacy (metabolic flexibility) in cell culture.

Materials:

  • Cell Line: H9c2 cardiomyocytes or primary adult cardiomyocytes.

  • Tracers: [9,10-^3H]Palmitate and [U-^14C]Glucose.

  • Treatment: Trimetazidine (1 µM, 10 µM, 100 µM).

Workflow:

  • Seeding: Plate cells in 6-well plates; differentiate if using myoblasts.

  • Treatment: Pre-treat cells with TMZ for 24 hours.

  • Assay Buffer: Krebs-Henseleit buffer containing:

    • 0.4 mM Palmitate (conjugated to BSA).

    • 11 mM Glucose.

    • Radioactive tracers (^3H-Palmitate and ^14C-Glucose).

  • Incubation: Incubate for 2 hours at 37°C.

  • Separation:

    • FAO Rate: Collect ^3H_2O from the supernatant (separated from ^3H-Palmitate via Dowex column).

    • Glucose Oxidation Rate: Trap ^14CO_2 released during incubation (using hyamine hydroxide-soaked filter paper in a center well).

  • Data Analysis:

    • A successful TMZ-like effect is characterized by a decrease in FAO (lower ^3H_2O) concomitant with an increase in Glucose Oxidation (higher ^14CO_2).

References
  • Schulz, H. (1983). "this compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria." Journal of Biological Chemistry.

  • Kantor, P. F., et al. (2000). "The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase."[5] Circulation Research.

  • Liedtke, A. J., et al. (1988). "Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium."[10] Circulation Research.

  • Lopaschuk, G. D., et al. (2003). "Optimizing cardiac energy metabolism: how to shift from fatty acids to glucose." Pharmacological Research.

  • van Weeghel, M., et al. (2017). "The Promiscuous Enzyme Medium-Chain 3-keto-acyl-CoA Thiolase Triggers a Vicious Cycle in Fatty-Acid Beta-Oxidation." PLOS Computational Biology.

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A Comparative Guide to the Synthesis of 3-Keto-4-bromobutyryl-CoA: Enzymatic Conversion vs. Chemical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and enzyme inhibition, the targeted synthesis of specific acyl-CoA molecules is a critical endeavor. Among these, 3-keto-4-bromobutyryl-CoA stands out as a potent inhibitor of key enzymes in beta-oxidation, making it a valuable tool for metabolic research. This guide provides an in-depth, objective comparison of the enzymatic conversion of 4-bromocrotonic acid to 3-keto-4-bromobutyryl-CoA against alternative chemical synthesis routes. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis to inform your selection of the most suitable approach for your research needs.

Introduction: The Significance of 3-Keto-4-bromobutyryl-CoA

3-Keto-4-bromobutyryl-CoA is a powerful inhibitor of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, enzymes that catalyze the final step of the beta-oxidation spiral.[1] By effectively halting this crucial energy-generating pathway, this molecule serves as an invaluable probe for studying fatty acid oxidation and ketone body degradation.[1] The targeted and efficient synthesis of this inhibitor is therefore of paramount importance for researchers investigating metabolic regulation and developing novel therapeutic strategies for metabolic disorders.

The Enzymatic Pathway: Harnessing the Power of Beta-Oxidation

The conversion of this compound to its 3-keto-4-bromobutyryl-CoA derivative is elegantly achieved by leveraging the enzymatic machinery of the mitochondrial fatty acid beta-oxidation pathway.[1][2][3][4][5] This biomimetic approach offers high specificity and proceeds under mild, aqueous conditions. The pathway involves a sequence of three key enzymatic steps:

  • Activation: this compound is first activated to its corresponding CoA thioester, 4-bromocrotonyl-CoA, by an acyl-CoA synthetase at the expense of ATP.[5]

  • Hydration: The double bond of 4-bromocrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxy-4-bromobutyryl-CoA.[2][3]

  • Oxidation: Finally, 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding the target molecule, 3-keto-4-bromobutyryl-CoA.[2][3][5]

This enzymatic cascade is a testament to the efficiency and specificity of biological catalysis.

Enzymatic_Pathway cluster_0 Mitochondrial Matrix 4-BC_Acid This compound 4-BC_CoA 4-Bromocrotonyl-CoA 4-BC_Acid->4-BC_CoA Acyl-CoA Synthetase (ATP, CoA-SH) 3-OH-4-BC_CoA 3-Hydroxy-4-bromobutyryl-CoA 4-BC_CoA->3-OH-4-BC_CoA Enoyl-CoA Hydratase (H2O) 3-Keto-4-BC_CoA 3-Keto-4-bromobutyryl-CoA 3-OH-4-BC_CoA->3-Keto-4-BC_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+)

Caption: Enzymatic conversion of this compound.

Experimental Protocol: Enzymatic Synthesis of 3-Keto-4-bromobutyryl-CoA

This protocol outlines a self-validating system for the enzymatic synthesis of 3-keto-4-bromobutyryl-CoA using isolated mitochondria as the enzyme source.

I. Materials and Reagents
  • This compound

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP) disodium salt

  • Nicotinamide adenine dinucleotide (NAD+)

  • Bovine serum albumin (BSA), fatty acid-free

  • Sucrose

  • HEPES buffer

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate monobasic (KH₂PO₄)

  • EGTA

  • Perchloric acid

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Mitochondria isolation kit or standard protocol reagents

II. Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Isolated Mitochondria reaction_setup Reaction Incubation: - this compound - CoA, ATP, NAD+ - Mitochondrial Suspension start->reaction_setup quenching Reaction Quenching (Perchloric Acid) reaction_setup->quenching Time-course sampling neutralization Neutralization & Centrifugation quenching->neutralization analysis Analysis: - HPLC-UV/MS - Thiolase Activity Assay neutralization->analysis end End: Confirmed Product analysis->end

Caption: Workflow for enzymatic synthesis and analysis.

III. Step-by-Step Methodology
  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using a standard differential centrifugation protocol or a commercial kit. The rationale for using freshly isolated mitochondria is to ensure the presence of active and coupled beta-oxidation enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM HEPES buffer, pH 7.4

    • 100 mM KCl

    • 5 mM MgCl₂

    • 1 mM KH₂PO₄

    • 1 mM EGTA

    • 0.2% (w/v) BSA

    • 1 mM this compound

    • 0.5 mM CoA

    • 2 mM ATP

    • 1 mM NAD+ The buffer composition mimics the mitochondrial matrix environment to ensure optimal enzyme activity. BSA is included to bind any inhibitory free fatty acids.

  • Initiation and Incubation: Initiate the reaction by adding 1 mg of mitochondrial protein to the reaction mixture. Incubate at 30°C with gentle agitation. The choice of temperature is a compromise between enzyme stability and reaction rate.

  • Time-Course Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold 6% (v/v) perchloric acid. This acidic quenching effectively denatures the enzymes and halts the reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Neutralize the supernatant with a solution of potassium carbonate. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

  • Product Confirmation and Quantification (HPLC-UV/MS): Analyze the supernatant by reverse-phase HPLC with UV detection (260 nm for the adenine moiety of CoA) and mass spectrometry.[6] A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA. The retention time and mass-to-charge ratio of the product should be compared to a known standard if available, or the expected mass of 3-keto-4-bromobutyryl-CoA should be monitored.

  • Self-Validation (Thiolase Activity Assay): To confirm the formation of the inhibitory product, perform a parallel experiment where the reaction mixture is used to assess the activity of 3-ketoacyl-CoA thiolase. A decrease in thiolase activity over time would provide strong evidence for the synthesis of 3-keto-4-bromobutyryl-CoA.

Alternative Synthesis Methods: The Chemical Approach

While the enzymatic method offers high specificity, chemical synthesis provides an alternative that is independent of biological reagents. The synthesis of acyl-CoA thioesters can be achieved through various chemical activation methods.[7][8][9][10]

I. Carbonyldiimidazole (CDI) Activation Method

This method involves a two-step, one-pot reaction.[9][10] First, this compound is activated with carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazole intermediate. Subsequently, the addition of Coenzyme A leads to a nucleophilic attack by the thiol group of CoA on the activated carboxyl group, forming the desired thioester.

II. Ethylchloroformate (ECF) Activation Method

An alternative to CDI is the use of ethylchloroformate (ECF) as an activating agent.[9][10] This method also proceeds via a mixed anhydride intermediate, which then reacts with CoA. The ECF method is often favored for the synthesis of α,β-unsaturated acyl-CoAs.[9][10]

Comparative Analysis: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis of 3-keto-4-bromobutyryl-CoA depends on the specific requirements of the research, available resources, and desired scale of production.

FeatureEnzymatic Synthesis (via Beta-Oxidation)Chemical Synthesis (e.g., CDI or ECF)
Specificity High stereospecificity and regioselectivity.Low to no stereospecificity; potential for side reactions.
Reaction Conditions Mild (aqueous buffer, neutral pH, physiological temperature).Often requires anhydrous organic solvents and controlled temperatures.
Reagents Requires isolation of active enzymes or mitochondria, and biological cofactors (ATP, CoA, NAD+).Utilizes commercially available chemical reagents.
Byproducts Minimal byproducts, primarily denatured proteins.Can generate byproducts that require purification.[9][10]
Scalability Generally suitable for small to medium scale; can be limited by enzyme availability and stability.Readily scalable for larger quantities.
Yield Can be high, but dependent on enzyme activity and stability.Yields can be variable and require optimization.[10]
Expertise Required Requires expertise in biochemistry and enzymology.Requires expertise in synthetic organic chemistry.

Conclusion

The enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA represents an elegant and highly specific method for synthesizing this valuable metabolic inhibitor. Its reliance on the natural beta-oxidation pathway ensures the correct stereochemistry and minimizes the formation of unwanted byproducts. While this approach is ideal for producing high-purity material for sensitive biological assays, it may be less suited for large-scale production.

Conversely, chemical synthesis offers a more readily scalable alternative, albeit with potential challenges in achieving high purity and the correct stereoisomer. The choice between these methods should be guided by a careful consideration of the intended application, the required quantity and purity of the final product, and the available laboratory expertise and resources. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision for their specific needs.

References

  • Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. (n.d.). ResearchGate. Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1982). This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart. The Journal of biological chemistry, 257(10), 5408–5413.
  • Peter, D. M., Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517.
  • Peter, D. M., Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517.
  • Peter, D. M., Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517.
  • Eaton, S. (2019). Fatty Acid beta-Oxidation. AOCS. Retrieved from [Link]

  • Peter, D. M., Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517.
  • Wikipedia. (2023). Beta oxidation. In Wikipedia. Retrieved from [Link]

  • Dirty Medicine. (2019, July 18). Fatty Acid (Beta) Oxidation [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 9.4: Oxidation of Fatty Acids. In Chemistry LibreTexts. Retrieved from [Link]

  • D'Acquarica, I., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
  • Huber, H., et al. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 475.
  • Gao, C., et al. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Applied Microbiology and Biotechnology, 105(5), 1819-1833.
  • El-Sayed, N. N. E., et al. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 21(1), 1-15.
  • Gao, C., et al. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Applied Microbiology and Biotechnology, 105(5), 1819-1833.
  • Voit, E. O., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis.
  • Bas, S., et al. (2020). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods and protocols, 3(2), 32.
  • Sato, M., et al. (2016). Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. Frontiers in microbiology, 7, 1042.
  • Peter, D. M., Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517.
  • Di Donato, L., et al. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. Frontiers in Bioengineering and Biotechnology, 8, 618581.
  • Loder, A. J., et al. (2022). Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 930536.
  • Nirogi, R., et al. (2001). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Journal of chromatography.
  • Ramsay, R. R., et al. (2018). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical chemistry, 90(15), 9046–9054.
  • Girisuta, B., & Janssen, L. P. B. M. (2006). Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. Industrial & Engineering Chemistry Research, 45(18), 6058-6065.
  • Gmeiner, J., & Schlecht, S. (1979). A method to detect 2-keto-3-deoxyoctanat and related compounds on pherograms and chromatograms. Analytical biochemistry, 96(1), 182–185.

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Control experiments for 4-Bromocrotonic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Control Experiments for 4-Bromocrotonic Acid Studies

Part 1: Strategic Rationale & Mechanism

Why this compound? this compound (4-BCA) is not merely a generic alkylating agent; it is a mechanism-based "suicide substrate" inhibitor specifically designed to interrogate fatty acid oxidation (FAO) and ketone body metabolism. Unlike broad-spectrum alkylators (e.g., Iodoacetamide) that indiscriminately cap surface cysteines, 4-BCA requires metabolic activation. It is converted intracellularly into 3-keto-4-bromobutyryl-CoA , which then covalently modifies and irreversibly inhibits mitochondrial 3-ketoacyl-CoA thiolase.

The Control Problem: Standard controls fail with 4-BCA. Using a solvent-only vehicle control is insufficient because it does not account for the specific reactivity of the


-unsaturated carbonyl system versus the bromine leaving group. Furthermore, distinguishing between general toxicity and specific mitochondrial inhibition requires metabolic pathway controls (e.g., Pyruvate vs. Palmitate).

This guide delineates the mandatory control experiments required to validate 4-BCA data, comparing its performance against structural analogues and functional alternatives.

Part 2: The Comparative Landscape (The "Vs." Analysis)

Reactivity Control: 4-BCA vs. Crotonic Acid

Objective: To determine if inhibition is driven by the specific electrophilic "warhead" (bromo-group) or the general molecular shape.

FeatureThis compound (4-BCA) Crotonic Acid (Negative Control) Causality
Structure Contains

-Bromine leaving group.
Lacks Bromine; retains alkene.Br enables irreversible alkylation via displacement.
Reactivity High (Michael acceptor + Leaving group).Low (Reversible Michael acceptor).Crotonic acid tests for non-covalent binding artifacts.
Enzyme Outcome Irreversible inactivation (Suicide inhibition).No inhibition / Weak reversible binding.If Crotonic acid inhibits, the effect is likely off-target or pH-driven.
Specificity Control: 4-BCA vs. Iodoacetamide (IAA)

Objective: To distinguish specific active-site inhibition from global protein unfolding/alkylation.

FeatureThis compound (4-BCA) Iodoacetamide (IAA) Experimental Implication
Selectivity Metabolic Activation Required. Targets enzymes processing CoA esters.Global Alkylator. Caps all accessible surface thiols.Use IAA to prove the enzyme can be inhibited by general alkylation.
Kinetics Pseudo-first-order (saturation kinetics).Second-order (concentration dependent).4-BCA requires pre-incubation with metabolic machinery (ATP/CoA).
Pathway Control: 4-BCA vs. 2-Bromopalmitate

Objective: To validate the specific step of inhibition within the


-oxidation spiral.
FeatureThis compound 2-Bromopalmitate Differentiation
Target 3-Ketoacyl-CoA Thiolase (Chain cleavage).Carnitine Palmitoyltransferase I (CPT-I) (Entry).[1]4-BCA causes accumulation of acyl-CoA intermediates; 2-BP prevents entry.
Chain Length Short-chain mimic.Long-chain mimic.[2]4-BCA is more effective for studying ketone body degradation.

Part 3: Mandatory Visualization (Mechanism & Workflow)

Diagram 1: Mechanism of Suicide Inhibition

This diagram illustrates the causality: 4-BCA is inactive until it "tricks" the metabolic machinery, leading to the formation of the reactive species inside the active site.

BCA_Mechanism BCA This compound (Pro-Inhibitor) ACS Acyl-CoA Synthetase (Activation) BCA->ACS ATP, CoA BCA_CoA 4-Bromocrotonyl-CoA ACS->BCA_CoA Hydratase Enoyl-CoA Hydratase (Metabolic Processing) BCA_CoA->Hydratase Reactive_Int 3-Keto-4-Bromobutyryl-CoA (ACTIVE WARHEAD) Hydratase->Reactive_Int Conversion Thiolase 3-Ketoacyl-CoA Thiolase (Target Enzyme) Reactive_Int->Thiolase Binds Active Site Dead_Enzyme Alkylated Enzyme (Irreversible Inhibition) Thiolase->Dead_Enzyme Covalent Bond (Cys Residue)

Caption: 4-BCA requires metabolic activation to 3-keto-4-bromobutyryl-CoA to inhibit thiolase.

Diagram 2: The Self-Validating Experimental Workflow

This workflow ensures that observed effects are due to specific FAO inhibition and not general mitochondrial toxicity.

Experiment_Workflow Start Isolated Mitochondria Split Split Sample Start->Split Treat_BCA Treat: 4-BCA (Experimental) Split->Treat_BCA Treat_Crotonic Treat: Crotonic Acid (Negative Control) Split->Treat_Crotonic Substrate_A Add: Palmitoylcarnitine (Fatty Acid Pathway) Treat_BCA->Substrate_A Substrate_B Add: Pyruvate (TCA Specificity Control) Treat_BCA->Substrate_B Treat_Crotonic->Substrate_A Measure Measure O2 Consumption (Respiration Rate) Substrate_A->Measure Substrate_B->Measure Result_Valid VALIDATION CRITERIA: 1. 4-BCA inhibits Palmitoylcarnitine. 2. 4-BCA does NOT inhibit Pyruvate. 3. Crotonic Acid inhibits NEITHER. Measure->Result_Valid

Caption: Workflow to distinguish specific FAO inhibition from general mitochondrial toxicity.

Part 4: Detailed Experimental Protocols

Protocol A: Mitochondrial Specificity Assay (Respiration)

Purpose: To confirm 4-BCA inhibits fatty acid oxidation without compromising the electron transport chain (ETC).

  • Preparation: Isolate rat heart or liver mitochondria in buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.

  • Pre-Incubation (Critical Step):

    • Incubate mitochondria (1 mg protein/mL) with 50 µM 4-BCA for 5 minutes at 25°C.

    • Control A: Incubate with 50 µM Crotonic Acid (checks for non-specific acid effects).

    • Control B: Vehicle (Buffer only).

  • Substrate Challenge:

    • Test 1 (FAO): Add Palmitoylcarnitine (10 µM) + Malate (2 mM).

    • Test 2 (Specificity): Add Pyruvate (5 mM) + Malate (2 mM).

  • Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF analyzer.

  • Validation Criteria:

    • 4-BCA must inhibit Test 1 by >80%.

    • 4-BCA must inhibit Test 2 by <10%.

    • If Test 2 is inhibited, the concentration is too high, causing non-specific alkylation of ETC complexes.

Protocol B: Cysteine Reactivity Kinetic Assay

Purpose: To quantify the "Warhead" reactivity compared to standard alkylators.

  • Reagents: Prepare 10 mM stock solutions of 4-BCA, Crotonic Acid, and Iodoacetamide (IAA) in DMSO.

  • Substrate: Use reduced Glutathione (GSH) or a model peptide (Ac-Cys-NH2) at 100 µM in PBS (pH 7.4).

  • Reaction:

    • Mix thiol substrate (100 µM) with Alkylator (1 mM, 10x excess).

    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 10, 30, and 60 minutes. Quench with 1% Formic Acid.

  • Analysis: Analyze by LC-MS. Monitor the disappearance of the free thiol peak and appearance of the adduct mass.

    • 4-BCA Adduct Mass: +83.0 Da (loss of HBr) or +163 Da (addition), depending on mechanism (Michael vs. Substitution). Note: In biological systems, the substitution/elimination usually dominates, leading to the crotonyl adduct.

Part 5: Data Summary & Expectations

Table 1: Expected Inhibition Profile

Substrate / PathwayVehicle ControlCrotonic Acid (50 µM)4-BCA (50 µM)Interpretation
Palmitoylcarnitine 100% Activity~95-100% Activity<10% Activity Specific FAO Inhibition.
Pyruvate 100% Activity100% Activity>90% Activity ETC remains intact.
Succinate 100% Activity100% Activity>90% Activity Complex II intact.
Acetoacetate 100% Activity~95% Activity<15% Activity Thiolase target hit.

References

  • Inhibition of Fatty Acid Oxidation and Decrease of Oxygen Consumption of Working Rat Heart by this compound. Source: Journal of Molecular and Cellular Cardiology [Link][3]

  • This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. Source: National Institutes of Health (PubMed) [Link]

  • Inhibitors of fatty acid oxidation. (Review of 2-bromopalmitate vs 4-BCA) Source: FASEB Journal / PubMed [Link]

  • Reactions of Cysteine: Mechanisms of Alkylation. Source: Biology LibreTexts [Link]

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The Rationale for Covalent Inhibition with 4-Bromocrotonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Bromocrotonic Acid and its Halogenated Analogs for Covalent Drug Discovery

This guide presents a detailed comparative analysis of this compound and its key halogenated analogs, designed for researchers, medicinal chemists, and professionals in drug development. We will explore the nuanced interplay between chemical structure, reactivity, and biological performance, grounded in established experimental data and protocols. Our focus is to provide not just data, but the scientific rationale behind the evaluation of these important covalent modifiers.

Covalent inhibitors have experienced a renaissance in drug discovery, offering distinct pharmacological advantages such as enhanced potency and a prolonged duration of action.[1] this compound serves as a valuable electrophilic warhead in this context. As an α,β-unsaturated carboxylic acid, its chemical architecture is primed for a Michael addition reaction, enabling it to form a stable, irreversible covalent bond with nucleophilic amino acid residues—most notably cysteine—within a target protein's binding site.

This mechanism of irreversible inhibition has been successfully leveraged to target enzymes implicated in various diseases.[2] However, the intrinsic reactivity of such warheads presents a significant challenge: the risk of off-target modifications, leading to potential toxicity. This necessitates a fine-tuning of reactivity, a goal often pursued through the synthesis and evaluation of structural analogs.[3][4]

A Comparative Overview of Halogenated Crotonic Acid Analogs

The primary strategy for modulating the reactivity of this compound involves modifying the leaving group at the γ-position. By substituting bromine with other halogens, such as chlorine or iodine, we can systematically alter the electrophilicity of the warhead and, consequently, its kinetic behavior. The incorporation of different halogen substituents can also influence other biophysical properties, such as metabolic stability and lipophilicity.[5]

Data Presentation: Physicochemical and Reactivity Profiles

The following table summarizes key comparative data for this compound and its chloro- and iodo- analogs. This data provides a quantitative basis for understanding their potential as covalent inhibitors.

Parameter4-Chlorocrotonic AcidThis compound4-Iodocrotonic AcidRationale for Comparison
Molecular Weight ( g/mol ) 120.54164.99[6]211.99Influences ligand efficiency and cell permeability.
Reactivity (vs. GSH, k₂ [M⁻¹s⁻¹]) ~ 0.02~ 0.25~ 1.0Quantifies intrinsic electrophilicity and potential for off-target reactions. (Data are representative estimates).
Calculated LogP 0.851.151.55Predicts lipophilicity, impacting solubility and membrane traversal.
Target Potency (k_inact/K_i [M⁻¹s⁻¹]) LowerModerateHigherRepresents the efficiency of covalent inactivation of the target protein. (Trend is target-dependent).

Note: Reactivity and potency values are illustrative and highly dependent on the specific target and experimental conditions. The key takeaway is the relative trend across the halogen series.

Expert Interpretation: The data clearly demonstrates a structure-activity relationship (SAR) directly linked to the halogen.[7][8] Reactivity towards the model nucleophile glutathione (GSH) increases down the halogen group (I > Br > Cl), consistent with the leaving group ability. While higher reactivity can translate to greater potency (a higher k_inact/K_i value), it also heightens the risk of indiscriminate, off-target covalent modifications. Therefore, 4-chlorocrotonic acid analogs may offer a wider therapeutic window in cases where high selectivity is paramount, whereas iodo-analogs might be reserved for targets where maximum potency is required and can be achieved with acceptable off-target effects.

Core Experimental Protocols for Analog Evaluation

To ensure scientific rigor, the comparison of covalent inhibitors must be based on robust, reproducible experimental protocols. We describe here the essential workflows for quantifying the parameters crucial to this analysis.

Protocol 1: Kinetic Analysis of Covalent Inhibition

The potency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which measures the efficiency of inactivation.[4] This is determined by monitoring enzyme activity over time in the presence of various inhibitor concentrations.

Experimental Workflow: Determining k_inact/K_i

Caption: Workflow for the kinetic evaluation of covalent inhibitors.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the this compound analog in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme to each well, followed by the inhibitor dilutions. Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes) to allow for the initial non-covalent binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Data Collection: Immediately begin monitoring the signal (e.g., fluorescence) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the signal versus time. The rate of the reaction will decrease over time as the enzyme is inactivated.

    • Fit each curve to a first-order decay model to determine the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentration [I].

    • Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]). This will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_i). The overall potency is reported as k_inact/K_i.[9]

Causality Behind Experimental Choice: This detailed kinetic analysis is superior to a simple IC50 measurement.[10] An IC50 value for a covalent inhibitor is time-dependent and does not separate the initial binding affinity (K_i) from the rate of chemical reaction (k_inact), making it a poor metric for true comparison and optimization.

Protocol 2: Direct Detection of Covalent Adduct Formation by Mass Spectrometry

Confirmation that inhibition occurs via a covalent mechanism is essential. Intact protein mass spectrometry (MS) is a direct and robust method to verify the formation of a protein-inhibitor adduct.

Experimental Workflow: Mass Spectrometry Verification

Caption: Workflow for verifying covalent adduct formation using mass spectrometry.

Self-Validating System: The protocol is self-validating through the use of a parallel control sample (protein with vehicle, e.g., DMSO). A successful experiment will show a mass shift in the treated sample that corresponds precisely to the molecular weight of the inhibitor, while the control sample's mass remains unchanged. This provides unequivocal evidence of a covalent modification. This technique is a cornerstone for validating the mechanism of action for covalent inhibitors.[11]

Navigating the Structure-Activity Relationship (SAR)

The development of effective and safe covalent drugs is a balancing act between multiple parameters. The choice of the halogen in a 4-halocrotonic acid analog is a critical decision point that influences the entire pharmacological profile.

Logical Relationship Diagram

SAR Structure Structural Modification (e.g., Changing Halogen) Reactivity Electrophilic Reactivity (k_inact) Structure->Reactivity Directly Modulates Potency On-Target Potency (k_inact/K_i) Reactivity->Potency Increases Selectivity Target Selectivity Reactivity->Selectivity Decreases Safety Safety Profile (Therapeutic Window) Potency->Safety Influences Selectivity->Safety Improves

Caption: The relationship between structure, reactivity, and the pharmacological profile.

This diagram illustrates the core challenge: structural modifications that increase reactivity often enhance potency but can simultaneously decrease selectivity by enabling reactions with off-target nucleophiles. A successful drug candidate must occupy a "sweet spot" that maximizes on-target potency while minimizing off-target reactivity to ensure a favorable safety profile.

Conclusion and Future Perspectives

The comparative analysis of this compound and its halogenated analogs provides a clear framework for the rational design of targeted covalent inhibitors. The choice of halogen is a key determinant of the compound's reactivity, potency, and selectivity. The protocols detailed herein offer a robust methodology for quantifying these critical parameters, enabling researchers to make data-driven decisions in their drug discovery campaigns. Future work will likely focus on incorporating these fine-tuned warheads into larger molecular scaffolds that can provide additional non-covalent interactions, further enhancing both potency and selectivity for the intended biological target.

References

  • Kuduk, S. D., et al. (2010). Synthesis, structure-activity relationship, and pharmacological profile of analogs of the ASIC-3 inhibitor A-317567. ACS Chemical Neuroscience. Retrieved from [Link]

  • MDPI. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • Pettersson, M., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Vandna, G., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Retrieved from [Link]

  • YouTube. (2021). Emerging strategies in covalent inhibition. Retrieved from [Link]

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A Researcher's Guide to Cross-Validation: Interrogating the Effects of 4-Bromocrotonic Acid via Genetic Knockout

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, rigorous target validation is the bedrock upon which successful therapeutic programs are built. A pharmacological agent's efficacy is intrinsically linked to its mechanism of action. This guide provides a comprehensive framework for cross-validating the cellular effects of a chemical inhibitor, 4-Bromocrotonic acid (4-BCA), with the precise and permanent effects of a genetic knockout. We will use Acetyl-CoA Synthetase 2 (ACSS2), a pivotal enzyme in cellular metabolism, as a case study to illustrate the principles and protocols of this essential validation strategy. By comparing the phenotypic outcomes of pharmacological inhibition with genetic ablation, researchers can discern on-target effects from off-target artifacts, thereby building a robust case for a compound's proposed mechanism.

Introduction: The Imperative of Dual-Pronged Target Validation

The journey from a promising small molecule to a clinical candidate is fraught with challenges, a primary one being the unambiguous identification of its mechanism of action. While chemical probes like this compound offer temporal control and dose-dependent insights, they are not immune to off-target effects. Conversely, genetic knockouts, facilitated by technologies like CRISPR-Cas9, provide the "gold standard" for elucidating the function of a single gene by its complete removal.[1] However, this approach can sometimes trigger compensatory mechanisms that might mask the acute effects observed with a chemical inhibitor.[1]

Therefore, a dual-pronged strategy that combines both pharmacological and genetic perturbation is not merely confirmatory; it is a synergistic approach to rigorously test a hypothesis.[2][3] This guide details the causality behind the experimental choices required to cross-validate the effects of 4-BCA against an ACSS2 genetic knockout, providing a blueprint for researchers to apply to their own targets of interest.

The Pharmacological Probe: this compound

This compound (4-BCA) is recognized as an inhibitor of fatty acid metabolism.[4][5] Mechanistically, it has been shown to inhibit key enzymes involved in fatty acid oxidation and ketone body degradation, such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[6] This disruption leads to an accumulation of cytosolic fatty acids and can impact glucose transport and overall cellular energy homeostasis.[7][8] More recently, interest has grown in its potential to inhibit ACSS2, an enzyme that converts acetate into the vital metabolic intermediate, acetyl-CoA, especially under nutrient-stress conditions often found in tumor microenvironments.[9][10][11]

The Genetic Control: ACSS2 Knockout

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that enables cells, particularly cancer cells, to utilize acetate as a carbon source for generating acetyl-CoA.[12][13] This acetyl-CoA pool is essential for lipid synthesis and histone acetylation, thereby linking cellular metabolism to epigenetic regulation and gene expression.[12][14] Under conditions of metabolic stress like hypoxia or low glucose, many cancer cells upregulate ACSS2 to survive.[9][10] Consequently, ACSS2 has emerged as a promising therapeutic target in oncology.[12][14][15]

Creating a stable ACSS2 knockout (ACSS2-KO) cell line using CRISPR-Cas9 allows for the study of cellular phenotypes resulting from the complete and permanent absence of the ACSS2 protein.[16][17] This provides an unparalleled baseline against which the effects of a purported ACSS2 inhibitor, like 4-BCA, can be measured.

The Cross-Validation Workflow

A successful cross-validation experiment hinges on a logical, stepwise workflow that begins with the creation of a reliable genetic model and culminates in a multi-faceted comparative analysis.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Design & Synthesize ACSS2-targeting sgRNA B Transfect Cas9/sgRNA into Wild-Type (WT) Cells A->B C Isolate Single-Cell Clones B->C D Validate Knockout (KO) - Sanger Sequencing - qPCR for mRNA - Western Blot for Protein C->D E Culture WT, ACSS2-KO, and WT + 4-BCA Cells D->E F Phenotypic Assays (Viability, Metabolism) E->F G Mechanistic Assays (Western Blot, qPCR) E->G H Compare Outcomes: WT+4BCA vs. ACSS2-KO F->H G->H I Conclusion: - On-Target Phenocopy - Partial Overlap - Divergence (Off-Target) H->I

Caption: High-level experimental workflow for cross-validation.

Phase 1: Generation and Validation of an ACSS2 Knockout Cell Line

The integrity of the entire study rests on the quality of the knockout model. A rigorously validated knockout line ensures that any observed phenotypes are directly attributable to the absence of the target gene.

Protocol 1: CRISPR-Cas9 Mediated Knockout of ACSS2
  • sgRNA Design: Design at least two unique single-guide RNAs (sgRNAs) targeting an early exon of the ACSS2 gene to maximize the probability of generating a loss-of-function frameshift mutation. Use validated online design tools to minimize off-target predictions.

  • Vector Delivery: Clone the designed sgRNAs into a suitable expression vector that also encodes Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the chosen cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer line known to express ACSS2) with the Cas9/sgRNA plasmid using a high-efficiency transfection reagent.

  • Selection: Two days post-transfection, begin selection by adding puromycin to the culture medium.[18] Maintain selection until a resistant population of cells emerges.

  • Single-Cell Cloning: Serially dilute the resistant polyclonal population into 96-well plates to isolate and expand single-cell-derived colonies. This is critical to ensure the final cell line is genetically homogenous.

Protocol 2: Validation of ACSS2 Knockout

Validation must be performed at the genomic, transcriptomic, and proteomic levels to be considered complete.[19][20][21]

  • Genomic Validation (Sanger Sequencing):

    • Extract genomic DNA from each expanded clonal population.

    • Perform PCR to amplify the region of the ACSS2 gene targeted by the sgRNA.[20]

    • Sequence the PCR products. A successful knockout will show insertions or deletions (indels) at the target site compared to the wild-type sequence.[21]

  • Transcriptomic Validation (RT-qPCR):

    • Isolate total RNA from wild-type and validated knockout clones.

    • Synthesize cDNA using reverse transcriptase.[22]

    • Perform quantitative PCR (qPCR) using primers specific for ACSS2 mRNA.[23]

    • Expected Outcome: A successful knockout clone should exhibit significantly reduced or absent ACSS2 mRNA levels, potentially due to nonsense-mediated decay of the mutated transcript.

  • Proteomic Validation (Western Blot):

    • Prepare total protein lysates from wild-type and knockout clones.[24]

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[25]

    • Probe the membrane with a validated primary antibody against the ACSS2 protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Expected Outcome: The Western blot must show a complete absence of the ACSS2 protein band in the knockout clones compared to a clear band in the wild-type control.[26] This is the definitive confirmation of a successful knockout.

Phase 2: Comparative Phenotypic and Mechanistic Analysis

With a validated ACSS2-KO line, the comparative experiments can begin. The core principle is to run three experimental arms in parallel:

  • Wild-Type (WT) cells: The baseline control.

  • WT cells + 4-BCA: The pharmacological perturbation group.

  • ACSS2-KO cells: The genetic perturbation group.

Experiment 1: Cell Viability Under Metabolic Stress
  • Rationale: Since ACSS2 is critical for cancer cell survival under nutrient stress, its inhibition or removal should decrease cell viability.[9][10] If 4-BCA acts primarily through ACSS2, its effect should be blunted in cells that already lack the enzyme.

  • Method:

    • Plate WT and ACSS2-KO cells at equal densities.

    • Culture the cells in a nutrient-poor medium (e.g., low glucose or containing acetate as a primary carbon source).

    • Treat WT cells with a dose-response of 4-BCA. Leave the ACSS2-KO cells untreated.

    • After 72 hours, measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Anticipated Data:

ConditionRelative Viability (Normalized to WT Control)
Wild-Type (WT)100%
WT + 50 µM 4-BCA45%
ACSS2-KO42%
ACSS2-KO + 50 µM 4-BCA38%
  • Interpretation: The data shows that both 4-BCA treatment and ACSS2 knockout significantly reduce cell viability to a similar extent. Crucially, adding 4-BCA to the ACSS2-KO cells has a minimal additional effect, suggesting that the drug's primary mechanism for reducing viability is indeed through its action on ACSS2.

Experiment 2: Downstream Target Engagement (Histone Acetylation)
  • Rationale: ACSS2-derived acetyl-CoA is a direct substrate for histone acetyltransferases (HATs), which regulate gene expression. Inhibition or loss of ACSS2 should therefore lead to a global reduction in histone acetylation.

  • Method:

    • Culture WT, WT + 4-BCA, and ACSS2-KO cells for 24 hours.

    • Extract total protein and perform a Western blot as described previously.[27][28]

    • Probe separate membranes with antibodies for a specific histone mark (e.g., acetylated Histone H3 at lysine 27, H3K27ac) and total Histone H3 (as a loading control).

  • Anticipated Data:

ConditionH3K27ac Level (Densitometry, normalized to Total H3)
Wild-Type (WT)1.00
WT + 50 µM 4-BCA0.35
ACSS2-KO0.31
  • Interpretation: Both pharmacological inhibition and genetic knockout of ACSS2 lead to a comparable, marked decrease in H3K27ac levels. This provides strong mechanistic evidence that 4-BCA engages the intended metabolic pathway.

G Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipids Fatty Acid Synthesis AcetylCoA->Lipids Histones Histone Acetylation (H3K27ac) AcetylCoA->Histones BCA 4-Bromocrotonic Acid BCA->ACSS2 KO Genetic Knockout KO->ACSS2

Caption: ACSS2 pathway targeted by 4-BCA and genetic knockout.

Interpreting the Results: A Logic-Based Framework

The power of this comparative approach lies in its ability to de-risk drug development by providing clear, interpretable outcomes.

G Start Compare Phenotypes: WT+Inhibitor vs. Knockout Match Do the phenotypes match? Start->Match Conclusion1 Conclusion: Phenocopy High confidence in on-target effect. Drug's primary MoA is validated. Match->Conclusion1  Yes Partial Is there partial overlap? Match->Partial  No Conclusion2 Conclusion: Divergence Likely off-target effects of the inhibitor. Re-evaluate compound or hypothesis. Partial->Conclusion2  No Conclusion3 Conclusion: Partial Overlap - Inhibitor may have multiple targets. - KO may have compensatory adaptations. Further investigation required. Partial->Conclusion3  Yes

Caption: Logic tree for interpreting cross-validation results.

  • Scenario 1: Phenocopy (High Confidence). As illustrated in our hypothetical data, the effects of 4-BCA on cell viability and histone acetylation closely mirror those of the ACSS2-KO. This is a strong indicator that 4-BCA's primary effects are mediated through on-target inhibition of ACSS2.

  • Scenario 2: Divergence (Low Confidence). If 4-BCA treatment produced a much stronger phenotype than the ACSS2-KO (e.g., 90% cell death vs. 40% in the KO), it would strongly suggest that the compound's potent effects are due to interactions with other, off-target proteins.

  • Scenario 3: Partial Overlap (Requires Deeper Investigation). Sometimes, the inhibitor and the knockout share some, but not all, phenotypes. This could imply that the inhibitor has multiple targets or that the chronic loss of the protein in the knockout model has allowed the cell to rewire its metabolic or signaling pathways to compensate—an adaptation that doesn't occur during acute chemical inhibition.[1]

Conclusion

Cross-validation using pharmacological inhibitors and genetic knockouts is an indispensable strategy in modern drug development and chemical biology. It provides a rigorous, multi-faceted interrogation of a compound's mechanism of action that cannot be achieved by either method alone. By systematically comparing the cellular consequences of acute chemical perturbation with chronic genetic ablation, researchers can build a powerful, evidence-based narrative around their molecule of interest, significantly increasing the confidence in its progression through the development pipeline.

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